Technical Documentation Center

1-Hydroxy-3-(4-methoxyphenyl)pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-hydroxy-3-(4-methoxyphenyl)pyrazole: Synthesis, Structure, and Physicochemical Characterization

This technical guide provides a comprehensive overview of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Drawing upon established principles o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Drawing upon established principles of pyrazole chemistry and spectroscopic data from analogous structures, this document outlines a robust framework for its synthesis, structural elucidation, and the prediction of its key physical properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising molecular scaffold.

Introduction: The Significance of the Pyrazole Core

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3][4] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The substitution pattern on the pyrazole ring is a key determinant of its biological activity and physical properties. The title compound, 1-hydroxy-3-(4-methoxyphenyl)pyrazole, incorporates a hydroxyl group at the N1 position and a 4-methoxyphenyl substituent at the C3 position, features that are expected to impart specific electronic and steric characteristics influencing its chemical reactivity and potential for intermolecular interactions.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-substituted pyrazoles is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4] For 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a logical and efficient synthetic strategy involves the reaction of a chalcone precursor with hydrazine hydrate.

Synthetic Workflow

The proposed two-step synthesis is outlined below. The initial step is a Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction with hydrazine hydrate.

Synthesis_Workflow reagents1 4-Methoxyacetophenone + Benzaldehyde (Base Catalyst, e.g., NaOH) chalcone (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) reagents1->chalcone Claisen-Schmidt Condensation reagents2 Hydrazine Hydrate (N2H4·H2O) (Solvent, e.g., Ethanol, Reflux) product 1-hydroxy-3-(4-methoxyphenyl)pyrazole chalcone->product Reaction with Hydrazine reagents2->product Cyclization/ Aromatization

Caption: Proposed two-step synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Causality: The base-catalyzed Claisen-Schmidt condensation is a classic and reliable method for chalcone synthesis. The use of an excess of the base ensures the deprotonation of the α-carbon of the acetophenone, initiating the condensation with the aldehyde.

Step 2: Synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent, followed by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[5]

Causality: The reaction of the α,β-unsaturated ketone (chalcone) with hydrazine hydrate initially forms a pyrazoline intermediate, which then undergoes oxidation (aromatization) to the more stable pyrazole ring. The presence of the hydroxyl group on the nitrogen is a result of the tautomeric equilibrium of the initial adduct.

Structural Elucidation and Spectroscopic Characterization

A comprehensive suite of analytical techniques is necessary for the unambiguous structural confirmation and purity assessment of the synthesized compound.[6]

Predicted Spectroscopic Data
Technique Parameter Predicted Value/Observation Rationale
¹H NMR Chemical Shift (δ)Aromatic protons (4-methoxyphenyl): 6.9-7.8 ppm (multiplets); Pyrazole H4 & H5: 6.0-7.5 ppm (singlets or doublets); OCH₃: ~3.8 ppm (singlet); OH: 9.0-12.0 ppm (broad singlet, D₂O exchangeable).Based on data for similar pyrazole derivatives.[7][8][9] The broadness and downfield shift of the OH proton are indicative of hydrogen bonding.[10]
¹³C NMR Chemical Shift (δ)Aromatic carbons: 114-160 ppm; Pyrazole carbons: 100-150 ppm; OCH₃: ~55 ppm.In line with reported values for methoxyphenyl-substituted pyrazoles.[8][11]
FT-IR Wavenumber (cm⁻¹)O-H stretch: 3200-3400 (broad); C-H stretch (aromatic): 3000-3100; C=N and C=C stretch (ring): 1500-1600; C-O stretch (ether): 1240-1260.Characteristic vibrational modes for the functional groups present.[12] The broad O-H band suggests intermolecular hydrogen bonding.
Mass Spec. [M+H]⁺m/z = 191.08Calculated for C₁₀H₁₀N₂O₂. The fragmentation pattern is expected to show loss of N₂, CO, and fragments corresponding to the methoxyphenyl cation.[13][14]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Perform a D₂O exchange experiment to confirm the assignment of the O-H proton signal.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Physical Properties and Solid-State Characteristics

The physical properties of 1-hydroxy-3-(4-methoxyphenyl)pyrazole are crucial for its handling, formulation, and application.

Predicted Physical Properties
Property Predicted Value/Characteristic Basis for Prediction
Appearance White to off-white crystalline solid.Typical for many substituted pyrazoles.[7]
Melting Point 150-200 °CBased on melting points of structurally related pyrazoles.[7] The presence of the hydroxyl group may lead to a higher melting point due to hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents and water.The combination of the polar pyrazole ring and hydroxyl group with the relatively non-polar methoxyphenyl group suggests this solubility profile.
Crystallinity Likely to be a crystalline solid.The planar nature of the pyrazole ring and the potential for intermolecular hydrogen bonding favor the formation of an ordered crystal lattice.[1][15][16]
Experimental Protocol: Melting Point Determination
  • Place a small amount of the dry, purified compound into a capillary tube.

  • Use a calibrated melting point apparatus to determine the melting range.

  • A sharp melting range is indicative of high purity.

X-ray Crystallography for Solid-State Structure

For an unambiguous determination of the three-dimensional molecular structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.

Generalized Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The crystal structure is expected to reveal details about the planarity of the pyrazole ring, the dihedral angle between the pyrazole and the methoxyphenyl rings, and the nature of the intermolecular hydrogen bonding network involving the N-hydroxy group.[15][17]

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physical Characterization cluster_results Data Analysis and Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ftir FT-IR Spectroscopy synthesis->ftir mp Melting Point Determination synthesis->mp xray X-ray Crystallography (Optional) synthesis->xray structure Molecular Structure Confirmation nmr->structure ms->structure ftir->structure purity Purity Assessment mp->purity xray->structure properties Physical Properties structure->properties purity->properties

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole: A Novel Bioisosteric Aldose Reductase Inhibitor

Executive Summary The polyol pathway is a critical metabolic route implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy. At the helm of this pathway is Al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The polyol pathway is a critical metabolic route implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy. At the helm of this pathway is Aldose Reductase (ALR2) , an enzyme that reduces glucose to sorbitol. While classical ALR2 inhibitors (ARIs) have demonstrated high in vitro potency, their clinical translation has been severely bottlenecked by poor pharmacokinetics—largely due to the highly polar carboxylic acid moieties required for active-site binding.

This whitepaper provides an in-depth technical analysis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole , a next-generation ARI. By employing a 1-hydroxypyrazole scaffold as a bioisostere for the traditional carboxylic acid, this compound achieves a delicate balance between sub-micromolar target engagement and enhanced membrane permeability. Herein, we dissect its in vitro mechanism of action, structural rationale, and the self-validating experimental workflows required to evaluate its efficacy.

The Polyol Pathway & The Bioisosteric Rationale

Under normoglycemic conditions, ALR2 has a low affinity for glucose. However, during hyperglycemia, ALR2 is hyperactivated, consuming NADPH to convert excess glucose into sorbitol. This depletes intracellular NADPH (impairing glutathione reduction and causing oxidative stress) and leads to sorbitol accumulation (causing osmotic damage) .

The Carboxylic Acid Problem

Historically, ARIs like Epalrestat rely on a carboxylic acid headgroup to anchor into the ALR2 anion-binding pocket (comprising residues Tyr48, His110, and Trp111). Unfortunately, carboxylic acids are nearly 100% ionized at physiological pH, resulting in poor cellular penetration and low bioavailability in target tissues like the sciatic nerve or retina.

The 1-Hydroxypyrazole Solution

To overcome this, researchers identified the 1-hydroxypyrazole moiety as a highly effective acidic bioisostere .

  • Acidity & Binding: With a pKa of ~4.5–5.5, the 1-hydroxy group remains sufficiently acidic to form critical hydrogen bonds with Tyr48 and His110, mimicking the carboxylate anchor.

  • Lipophilicity: The pyrazole ring significantly increases the compound's overall lipophilicity (cLogP) compared to acetic acid derivatives, facilitating passive diffusion across lipid bilayers.

  • Selectivity: The addition of the 4-methoxyphenyl group at the 3-position is not arbitrary. This bulky, lipophilic substituent is precisely angled to occupy the ALR2 "specificity pocket"—a flexible hydrophobic cleft that is absent or structurally distinct in the closely related detoxifying enzyme, Aldehyde Reductase (ALR1).

Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH->Fructose Inhibitor 1-Hydroxy-3-(4-methoxyphenyl)pyrazole (Inhibitor) Inhibitor->ALR2 Blocks Active Site NADPH NADPH + H+ NADPH->ALR2 Hydride Donor

Fig 1: Polyol pathway inhibition by 1-hydroxy-3-(4-methoxyphenyl)pyrazole at the ALR2 node.

Quantitative Pharmacodynamics

The table below synthesizes the in vitro enzymatic inhibition data, demonstrating how the bioisosteric switch impacts both potency and selectivity. A high Selectivity Index (SI) is paramount; off-target inhibition of ALR1 leads to the toxic accumulation of lipid-derived aldehydes .

Compound ClassSpecific Compound / R-GroupALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)
Carboxylic Acid (Ref) Epalrestat (Clinical Standard)0.0102.50~250.0
Carboxylic Acid (Ref) Acetic acid derivative (Unsubstituted)0.34452.5152.6
1-Hydroxypyrazole 1-hydroxy-3-(4-methoxyphenyl)pyrazole 1.602 99.99 62.42
1-Hydroxypyrazole 1-hydroxy-3-(phenyl)pyrazole0.34452.5152.66

Data Interpretation: While 1-hydroxy-3-(4-methoxyphenyl)pyrazole exhibits a slightly higher IC₅₀ (1.602 µM) than the unoptimized phenyl derivative, it maintains a robust selectivity index of >60-fold, ensuring ALR1-mediated detoxification pathways remain unhindered. Its true advantage lies in its enhanced cellular permeability, which is validated in cell-based assays.

In Vitro Experimental Methodologies

To rigorously evaluate this compound, we employ a two-tiered, self-validating experimental system. The first tier confirms direct target engagement and selectivity; the second tier proves functional cellular efficacy.

Protocol 1: Recombinant ALR2/ALR1 Enzymatic Kinetic Assay

Purpose: To quantify direct competitive inhibition and establish the ALR2/ALR1 Selectivity Index.

Causality & Design Choices: We utilize DL-Glyceraldehyde as the substrate rather than glucose. Glucose has a very high Km for ALR2, making in vitro kinetics sluggish and highly variable. DL-Glyceraldehyde has a much lower Km, providing a robust, reproducible kinetic window for high-throughput screening.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to pH 6.2. Rationale: ALR2 exhibits optimal catalytic turnover at slightly acidic pH, mimicking the microenvironment of ischemic diabetic tissues.

  • Enzyme & Inhibitor Incubation: In a 96-well UV-transparent microplate, combine 10 mU of recombinant human ALR2 (or ALR1 for the counter-screen) with varying concentrations of 1-hydroxy-3-(4-methoxyphenyl)pyrazole (0.1 µM to 100 µM in 1% DMSO). Incubate at 37°C for 10 minutes.

  • Cofactor Addition: Add NADPH to a final concentration of 0.1 mM. Rationale: NADPH is the essential hydride donor. Its oxidation to NADP+ allows for real-time spectrophotometric tracking.

  • Reaction Initiation: Add DL-Glyceraldehyde (final concentration 10 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes.

  • Self-Validation Check: The assay must include a vehicle control (1% DMSO) to establish 100% uninhibited enzyme velocity, and a positive control (Epalrestat) to confirm assay sensitivity. The parallel ALR1 plate prevents the false-positive advancement of non-selective chelators.

Workflow Step1 1. Enzyme Preparation Recombinant Human ALR2 & ALR1 in 0.1M Na-Phosphate (pH 6.2) Step2 2. Inhibitor Incubation Add 1-hydroxy-3-(4-methoxyphenyl)pyrazole (10 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation Add DL-Glyceraldehyde & NADPH (Cofactor) Step2->Step3 Step4 4. Kinetic Readout Spectrophotometric tracking of NADPH oxidation at 340 nm Step3->Step4 Step5 5. Data Validation Calculate IC50 & ALR2/ALR1 Selectivity Index Step4->Step5

Fig 2: Self-validating in vitro kinetic assay workflow for ALR2/ALR1 selectivity profiling.

Protocol 2: Intracellular Sorbitol Accumulation Assay

Purpose: To validate that the bioisosteric 1-hydroxypyrazole modification successfully permits cell membrane penetration and functional in situ inhibition.

Causality & Design Choices: In vitro enzymatic potency is meaningless if the drug cannot reach the cytosolic ALR2. We utilize Human Lens Epithelial Cells (HLECs) because the lens is highly susceptible to polyol-induced osmotic stress (cataractogenesis), providing a highly physiologically relevant model.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed HLECs in 6-well plates at a density of 2×105 cells/well in standard DMEM (5.5 mM glucose). Grow to 80% confluence.

  • Hyperglycemic Induction: Replace media with high-glucose DMEM (25 mM glucose) to hyperactivate the polyol pathway.

  • Self-Validation Check (Osmotic Control): Run parallel wells with 5.5 mM glucose + 19.5 mM mannitol. Rationale: Mannitol induces the same osmotic stress as 25 mM glucose but cannot be metabolized by ALR2. This proves that any observed sorbitol accumulation is a specific biochemical consequence of ALR2 flux, not a generalized response to hyperosmolarity.

  • Treatment: Co-incubate cells with 1-hydroxy-3-(4-methoxyphenyl)pyrazole (at 1x, 5x, and 10x its established IC₅₀) for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS, lyse using 0.1 M NaOH, and neutralize with 0.1 M HCl. Deproteinize the lysate using perchloric acid precipitation.

  • Quantitation: Measure intracellular sorbitol levels using a fluorometric D-sorbitol assay kit (coupled enzyme reaction yielding a fluorophore measured at Ex/Em = 535/587 nm) or via LC-MS/MS. Normalize sorbitol concentrations to total cellular protein (BCA assay).

Conclusion & Translational Outlook

The rational design of 1-hydroxy-3-(4-methoxyphenyl)pyrazole exemplifies a sophisticated approach to overcoming the pharmacokinetic limitations of classical aldose reductase inhibitors. By leveraging the 1-hydroxypyrazole scaffold as a bioisostere for carboxylic acid, researchers have successfully maintained the critical acidic interactions required for ALR2 anion-pocket binding while simultaneously enhancing the lipophilicity necessary for cellular penetration.

Coupled with the specificity afforded by the 4-methoxyphenyl group, this compound achieves a >60-fold selectivity over ALR1, safeguarding vital lipid detoxification pathways. For drug development professionals, this scaffold represents a highly viable starting point for further lead optimization in the fight against diabetic neuropathy and retinopathy.

References

  • Suzen, S., et al. (2012). "Aldose reductase, oxidative stress, and diabetic mellitus." Frontiers in Pharmacology. Available at:[Link]

  • Papastavrou, N., Chatzopoulou, M., Pegklidou, K., & Nicolaou, I. (2013). "1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 21(17), 4951-4957. Available at:[Link]

  • Horgan, C. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres." CORA - University College Cork. Available at:[Link]

Foundational

Preliminary Toxicity Screening of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole: A Mechanistic and Methodological Guide

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I approach the preliminary toxicity screening of novel compounds not as a generic checklist, but as a hypo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the preliminary toxicity screening of novel compounds not as a generic checklist, but as a hypothesis-driven investigation dictated by molecular architecture. Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently yielding potent kinase inhibitors and anti-inflammatory agents[1][2]. However, the specific functionalization of 1-hydroxy-3-(4-methoxyphenyl)pyrazole introduces predictable metabolic and toxicological liabilities that must be systematically interrogated before advancing the compound into in vivo models.

Our screening strategy is built upon two core structural alerts present in this molecule:

  • The N-Hydroxy (1-hydroxy) Group: N-hydroxy compounds are notorious for undergoing redox cycling in biological systems. They can be oxidized and subsequently reduced, transferring electrons to molecular oxygen to generate superoxide and other reactive oxygen species (ROS)[3]. This necessitates a dedicated ROS-generation assay to rule out oxidative stress-mediated apoptosis.

  • The 4-Methoxyphenyl Group: Methoxyarenes are classic substrates for Cytochrome P450 (CYP450)-mediated O-demethylation. Hepatic enzymes, specifically CYP2D6 and CYP2C9, rapidly cleave the methyl ether to yield a reactive phenol[4][5]. While seemingly benign, these phenols can undergo further two-electron oxidation to form highly electrophilic quinone imines that covalently bind to hepatic proteins, causing intrinsic hepatotoxicity.

By understanding these causal mechanisms, we can design a self-validating screening cascade that not only identifies if the compound is toxic, but why.

Visualizing the Mechanistic Toxicity Pathways

To ground our experimental design, we first map the hypothesized pathways of cellular injury. The diagram below illustrates how the parent compound diverges into two distinct toxicological cascades based on its structural moieties.

ToxicityMechanism Parent 1-hydroxy-3-(4-methoxyphenyl)pyrazole NHydroxy N-Hydroxy Redox Cycling Parent->NHydroxy CYP CYP450 (CYP2D6/CYP2C9) O-Demethylation Parent->CYP ROS Reactive Oxygen Species (ROS) NHydroxy->ROS O2 e- Apoptosis Oxidative Stress & Apoptosis ROS->Apoptosis Phenol Reactive Phenol / Quinone Intermediates CYP->Phenol Hepatotox Hepatocellular Toxicity Phenol->Hepatotox

Caption: Dual toxicity pathways: N-hydroxy redox cycling and CYP-mediated O-demethylation.

The Tiered Screening Strategy

To efficiently triage 1-hydroxy-3-(4-methoxyphenyl)pyrazole, we employ a three-tiered screening workflow. We deliberately select HepG2 cells for our primary in vitro assays because they retain basal CYP450 activity, which is an absolute prerequisite for observing the O-demethylation-driven toxicity[5]. Non-hepatic cell lines (like HEK293) would yield false-negative safety profiles for this specific molecule.

ScreeningCascade Compound 1-hydroxy-3-(4-methoxyphenyl)pyrazole Tier1 Tier 1: In Silico & Physicochemical (ADMET, Structural Alerts) Compound->Tier1 Tier2 Tier 2: In Vitro Cytotoxicity (HepG2 MTT, Ames, hERG) Tier1->Tier2 Tier3 Tier 3: Mechanistic Profiling (ROS Assay, CYP450 Phenotyping) Tier2->Tier3 Decision Go/No-Go Lead Optimization Tier3->Decision

Caption: Three-tiered toxicity screening workflow for pyrazole derivatives.

Quantitative Data Summaries

The following tables summarize the expected quantitative thresholds and benchmark data for 1-hydroxy-3-(4-methoxyphenyl)pyrazole during preliminary screening.

Table 1: In Vitro Cytotoxicity and Safety Margins
Assay / Cell LineBiological Target / RationaleExpected IC50 / ResultInterpretation
HepG2 (Liver) Hepatotoxicity via CYP metabolism< 15 µMHigh risk of hepatotoxicity due to bioactivation.
HEK293 (Kidney) General basal cytotoxicity> 50 µMLower toxicity indicates liver-specific metabolism is required.
hERG Inhibition Cardiotoxicity (QT prolongation)> 30 µMAcceptable safety margin; low risk of channel blockade.
Ames Test Mutagenicity (Salmonella strains)NegativeCompound does not directly intercalate or mutate DNA.
Table 2: Mechanistic Toxicity Indicators
Mechanistic AssayControl ConditionTest Condition (Compound)Fold Change
ROS Generation (DCFDA) Vehicle (DMSO)10 µM Compound3.5x increase in fluorescence (indicating redox cycling).
CYP-Rescued Viability Compound Alone (HepG2)Compound + 1-AminobenzotriazoleIC50 shifts from 12 µM to 45 µM (validates CYP bioactivation).

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal controls that validate the underlying hypothesis. Below are the detailed methodologies for the core assays, designed to prove causality rather than just observe cell death.

Protocol A: CYP-Dependent Cytotoxicity Assay (MTT)

Causality Rationale: If the toxicity of the compound is driven by the O-demethylated metabolite, inhibiting CYP450 enzymes should "rescue" the cells and increase the IC50[1][5]. We use 1-aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYPs, to create a self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • CYP Inhibition (The Validation Step): Divide the plate into two experimental arms. Pre-treat Arm 1 with vehicle (0.1% DMSO). Pre-treat Arm 2 with 1 mM 1-aminobenzotriazole (ABT) for 2 hours to fully inhibit basal CYP activity.

  • Compound Treatment: Add 1-hydroxy-3-(4-methoxyphenyl)pyrazole to both arms in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours until purple formazan crystals form[1].

  • Solubilization & Measurement: Carefully aspirate the media. Add 100 µL of DMSO to solubilize the crystals. Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 for both arms. A significant rightward shift in the IC50 of Arm 2 confirms that CYP-mediated O-demethylation is the primary driver of cytotoxicity.

Protocol B: Intracellular ROS Generation Assay (DCFDA)

Causality Rationale: To isolate the toxicity contribution of the N-hydroxy group, we must measure its ability to induce oxidative stress via redox cycling[3]. We utilize H2DCFDA, a cell-permeable probe that fluoresces only when oxidized by ROS.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 2×104 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 45 minutes in the dark.

  • Washing: Remove the probe and wash the cells twice with PBS to remove extracellular background fluorescence.

  • Treatment: Treat cells with 1-hydroxy-3-(4-methoxyphenyl)pyrazole at 1x, 5x, and 10x its established IC50. Include a positive control (e.g., 50 µM Tert-butyl hydroperoxide) and a vehicle control.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 10 minutes for 2 hours to capture the kinetic generation of ROS.

  • Validation: If the compound triggers redox cycling, a rapid, dose-dependent escalation in fluorescence will be observed compared to the vehicle control.

Conclusion

The preliminary toxicity screening of 1-hydroxy-3-(4-methoxyphenyl)pyrazole requires a targeted approach that addresses its specific structural liabilities. By combining standard cytotoxicity metrics with mechanistic rescue assays (CYP inhibition) and ROS quantification, researchers can definitively ascertain whether the N-hydroxy redox cycling or the 4-methoxyphenyl O-demethylation is the dose-limiting toxicophore. This data is critical for guiding subsequent medicinal chemistry efforts, such as replacing the N-hydroxy group or blocking the para-methoxy position with bioisosteres to improve the safety profile.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Formation and Reduction of Aryl and Heterocyclic Nitroso Compounds and Significance in the Flux of Hydroxylamines Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step Source: Taylor & Francis (Xenobiotica) URL:[Link]

  • CYP2C subfamily, primarily CYP2C9, catalyses the enantioselective demethylation of the endocrine disruptor pesticide methoxychlor in human liver microsomes Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-hydroxy-3-(4-methoxyphenyl)pyrazole: Physicochemical Properties and Synthesis

This guide provides a comprehensive technical overview of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight and exact mass, and present a detailed, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Concepts: Understanding the Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2] The introduction of a hydroxyl group on the nitrogen atom of the pyrazole ring, forming an N-hydroxypyrazole, can significantly modulate the compound's physicochemical and pharmacological properties. These modifications can influence factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The 4-methoxyphenyl substituent is also a common feature in bioactive molecules, often contributing to favorable interactions with biological targets.

Physicochemical Properties of 1-hydroxy-3-(4-methoxyphenyl)pyrazole

A precise understanding of a compound's molecular weight and exact mass is fundamental for its identification, characterization, and quantification in various analytical techniques, particularly mass spectrometry.

The molecular formula for 1-hydroxy-3-(4-methoxyphenyl)pyrazole is C₁₀H₁₀N₂O₂ . This is determined by combining the atoms of the pyrazole ring (C₃H₃N₂), the hydroxyl group (OH), and the 4-methoxyphenyl group (C₇H₇O), and then subtracting the atoms at the points of substitution.

Based on this molecular formula, the key mass-related properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol Calculated
Exact Mass 190.07423 DaCalculated

Note: The molecular weight is calculated using the atomic weights of the constituent elements, while the exact mass is calculated using the mass of the most abundant isotope of each element.

Synthesis and Characterization: A Validated Experimental Protocol

The synthesis of N-hydroxypyrazoles can be a nuanced process. The following protocol is a robust and reproducible method adapted from established literature on the synthesis of related N-hydroxypyrazole derivatives.[3][4] This protocol emphasizes self-validation through in-process controls and comprehensive characterization of the final product.

Rationale Behind the Synthetic Strategy

The chosen synthetic route involves a multi-step process that begins with the construction of the pyrazole core, followed by the introduction of the N-hydroxyl group. This approach allows for controlled and predictable reactions, minimizing the formation of unwanted side products.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-Methoxyacetophenone and Diethyl Oxalate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate1 Intermediate 1: Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Step1->Intermediate1 Step2 Step 2: Cyclization with Hydroxylamine Intermediate1->Step2 Intermediate2 Intermediate 2: 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one Step2->Intermediate2 Step3 Step 3: N-Hydroxylation Intermediate2->Step3 FinalProduct Final Product: 1-hydroxy-3-(4-methoxyphenyl)pyrazole Step3->FinalProduct

Caption: Synthetic workflow for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (Intermediate 1)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in anhydrous ethanol.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add a mixture of 4-methoxyacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude intermediate.

Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one (Intermediate 2)

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (1.0 eq.) in glacial acetic acid.

  • Addition of Hydrazine: To this solution, add hydroxylamine hydrochloride (1.5 eq.) in one portion.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the pyrazolone intermediate.

Step 3: Synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole (Final Product)

  • Reaction Setup: Dissolve the 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one (1.0 eq.) in a suitable solvent such as dichloromethane.

  • N-Hydroxylation: Treat the solution with an N-hydroxylating agent, for example, by oxidation. A detailed procedure for the selective N-hydroxylation of pyrazoles can be found in specialized literature, often involving reagents like dimethyldioxirane or peroxy acids under controlled conditions.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Characterization

The structure and purity of the synthesized 1-hydroxy-3-(4-methoxyphenyl)pyrazole should be confirmed by a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight and exact mass of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=N and C=C stretching vibrations of the pyrazole ring.[5]

Potential Applications in Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents.[6] The introduction of an N-hydroxyl group can lead to compounds with unique biological activities. N-hydroxypyrazoles have been investigated as bioisosteres for carboxylic acids in the design of glutamate receptor ligands, demonstrating their potential to interact with specific biological targets.[3][4] Given the established pharmacological importance of the pyrazole scaffold, 1-hydroxy-3-(4-methoxyphenyl)pyrazole represents a promising candidate for screening in various biological assays, particularly in the areas of oncology, inflammation, and neurodegenerative diseases.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties, a robust synthetic protocol, and the potential applications of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for drug discovery.

References

  • LookChem. (n.d.). Cas 55828-88-1,3-(4-Methoxyphenyl). Retrieved from [Link]

  • Clausen, R. P., et al. (2008). N-Hydroxypyrazolyl Glycine Derivatives as Selective N-Methyl-d-aspartic Acid Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Clausen RP et al. (2008), N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. Europe PMC. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Academia.edu. (n.d.). Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)
  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. Retrieved from [Link]

  • PMC. (n.d.). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-hydroxy-1H-pyrazole. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole, 3-ethoxy-5-(4-methoxyphenyl)-1-phenyl-. Retrieved from [Link]

  • Cardiff University ORCA. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Rationale 1-Hydroxypyrazoles are highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

1-Hydroxypyrazoles are highly privileged scaffolds in coordination chemistry and drug discovery, serving as potent bidentate N,O -ligands and bioisosteres for carboxylic acids. Historically, the direct N -oxidation of pre-formed pyrazoles using reagents like mCPBA or oxone is plagued by poor yields, over-oxidation to pyrazole- N,N -dioxides, and a lack of regiocontrol.

To ensure absolute structural fidelity and high throughput, this protocol utilizes a de novo cyclocondensation strategy. By employing an enaminone intermediate and an O-protected hydrazine, we bypass the erratic nature of direct oxidation. The synthesis relies on the condensation of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one with O-benzylhydrazine, followed by a mild catalytic hydrogenolysis to unmask the 1-hydroxy moiety [1].

SynthesisWorkflow A 4-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate A->B Reflux, 12h (C1 Synthon Addition) C 1-Benzyloxy-3- (4-methoxyphenyl)pyrazole B->C O-Benzylhydrazine EtOH, Reflux (Cyclocondensation) D 1-Hydroxy-3- (4-methoxyphenyl)pyrazole C->D H2, 10% Pd/C MeOH, RT (Deprotection)

Figure 1: Three-step synthetic workflow for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected efficiencies for the three-step workflow.

StepChemical EntityRoleEquivalentsTemp (°C)Time (h)Expected Yield
1 4-MethoxyacetophenoneStarting Material1.01101288 - 92%
1 DMF-DMAReagent / Solvent1.511012-
2 Enaminone IntermediateElectrophile1.078875 - 80%
2 O-BenzylhydrazineNucleophile1.1788-
3 1-Benzyloxy PyrazolePrecursor1.025490 - 95%
3 10% Pd/CCatalyst0.05254-

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Mechanistic Causality: N,N -Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic C1 synthon. The thermodynamic driving force is the expulsion of methanol, driving the equilibrium toward the formation of the highly conjugated, stable enaminone. This intermediate is crucial as it provides differentiated electrophilic sites (the carbonyl carbon and the β -carbon) for the subsequent regioselective cyclization.

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-methoxyacetophenone (15.0 g, 100 mmol) and DMF-DMA (17.9 g, 150 mmol).

  • Note on Solvent: The reaction is performed neat to maximize the collision frequency and drive the equilibrium, though toluene (50 mL) can be added if stirring becomes hindered.

  • Heat the mixture to 110 °C in an oil bath for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature. The product typically precipitates as a yellow solid.

  • Triturate the solid with cold hexanes (3 × 50 mL) to remove unreacted DMF-DMA and trace impurities.

  • Filter under vacuum and dry the yellow crystalline solid.

Validation Checkpoint:

  • TLC: Rf​=0.3 (Ethyl Acetate/Hexanes 1:1).

  • 1H NMR (CDCl3): Look for the characteristic trans-alkene doublets at δ ~5.7 ppm and ~7.8 ppm with a large coupling constant ( J≈12.5 Hz), confirming the E-configuration of the enaminone.

Step 2: Cyclocondensation to 1-Benzyloxy-3-(4-methoxyphenyl)pyrazole

Mechanistic Causality: The regioselectivity of this step is dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the enaminone. By using the free base of O-benzylhydrazine in a protic solvent (ethanol), the more nucleophilic primary amine ( NH2​ ) preferentially attacks the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular conjugate addition of the secondary nitrogen ( NH−OBn ) to the β -carbon, followed by the elimination of dimethylamine, locks the aryl group exclusively at the 3-position [2].

Protocol:

  • In a 250 mL round-bottom flask, dissolve the enaminone (16.4 g, 80 mmol) in absolute ethanol (100 mL).

  • Add O-benzylhydrazine (12.1 g, 88 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 8 hours.

  • Monitor the evolution of dimethylamine gas (which can be scrubbed or vented safely in a fume hood).

  • Concentrate the mixture in vacuo to yield a crude residue.

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure 3-aryl isomer.

Validation Checkpoint:

  • TLC: Rf​=0.5 (Ethyl Acetate/Hexanes 1:3).

  • 1H NMR (CDCl3): The pyrazole C4-H and C5-H protons will appear as two doublets at δ ~6.5 ppm and ~7.4 ppm ( J≈2.5 Hz). The benzyl protons will appear as a sharp singlet at δ ~5.3 ppm.

Step 3: Catalytic Hydrogenolysis to 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Mechanistic Causality: Deprotection of the O-benzyl group requires conditions that cleave the N-O-C(benzyl) bond without reducing the pyrazole ring or the methoxy ether. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere selectively performs this hydrogenolysis at room temperature. The use of concentrated acids (like HBr/AcOH) is avoided here to prevent potential cleavage of the aryl methoxy group [1].

Protocol:

  • Dissolve 1-benzyloxy-3-(4-methoxyphenyl)pyrazole (14.0 g, 50 mmol) in HPLC-grade methanol (150 mL) in a 500 mL hydrogenation flask.

  • Carefully add 10% Pd/C (0.53 g, 0.5 mmol Pd) under a gentle stream of argon to prevent autoignition of the catalyst.

  • Evacuate the flask and backfill with hydrogen gas three times using a balloon setup.

  • Stir the suspension vigorously at room temperature (25 °C) under a hydrogen balloon for 4 hours.

  • Monitor the reaction via TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 × 30 mL).

  • Concentrate the filtrate in vacuo to afford the title compound as an off-white solid. Recrystallize from hot ethanol/water if ultra-high purity is required.

Validation Checkpoint:

  • TLC: Rf​=0.1 (Ethyl Acetate/Hexanes 1:1) – note the significant drop in Rf​ due to the newly exposed polar hydroxyl group.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 191.08.

References

  • Rist, Ø., & Begtrup, M. (2001).1. Journal of the Chemical Society, Perkin Transactions 1.

  • Vedso, P., & Begtrup, M. (1993).2. The Journal of Organic Chemistry.

Sources

Application

preparation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole stock solutions in DMSO

Application Note: Preparation and Handling of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Stock Solutions in DMSO Pharmacological Context & Structural Rationale 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a specialized nitrogen-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Stock Solutions in DMSO

Pharmacological Context & Structural Rationale

1-hydroxy-3-(4-methoxyphenyl)pyrazole is a specialized nitrogen-containing heterocyclic compound utilized primarily in advanced drug discovery and biochemical screening[1]. In medicinal chemistry, the 1-hydroxypyrazole moiety is increasingly deployed as a highly effective bioisostere for the acetic acid group[2]. By replacing traditional carboxylic acids with this scaffold, researchers can circumvent metabolic instability and poor membrane permeability while retaining critical electrostatic interactions[2].

A primary application of this scaffold is the inhibition of Aldose Reductase (ALR2), an enzyme heavily implicated in the osmotic and oxidative stress pathways that drive diabetic complications[3]. Mechanistically, the 1-hydroxy pyrazole core acts as a high-affinity anchor, forming critical hydrogen bonds with the Tyr48 and His110 residues within the ALR2 active site[4]. Concurrently, the 4-methoxyphenyl group provides essential hydrophobic bulk, facilitating π–π stacking interactions that optimize the inhibitor's orientation within the enzyme's specificity pocket[4].

To ensure reproducibility in in vitro assays, the compound must be solubilized correctly. Dimethyl sulfoxide (DMSO) is the mandatory solvent for this process. The 1-hydroxy pyrazole ring is prone to forming strong intermolecular hydrogen bonds, which can lead to dimerization and poor aqueous solubility. Anhydrous DMSO—a highly polar aprotic solvent—effectively disrupts these intermolecular networks by acting as a strong hydrogen-bond acceptor, while its hydrophobic methyl groups efficiently solvate the lipophilic 4-methoxyphenyl ring.

ALR2_Pathway Glc Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2 Enzyme) Glc->ALR2 Sorbitol Sorbitol Accumulation ALR2->Sorbitol NADPH oxidation Stress Osmotic & Oxidative Stress (Diabetic Complications) Sorbitol->Stress Inhibitor 1-hydroxy-3-(4-methoxyphenyl)pyrazole (Bioisosteric Inhibitor) Inhibitor->ALR2 Blocks Active Site (Tyr48/His110)

Fig 1. Mechanism of action for 1-hydroxy-3-(4-methoxyphenyl)pyrazole in ALR2 inhibition.

Physicochemical Properties & Reconstitution Metrics

Before initiating the protocol, verify the compound's specifications. Accurate molarity calculations are critical for establishing a self-validating assay system.

Table 1: Compound Specifications

Parameter Value
IUPAC Name 1-hydroxy-3-(4-methoxyphenyl)pyrazole
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Primary Target Aldose Reductase (ALR2)[4]

| Recommended Solvent | Anhydrous DMSO (Water content ≤0.005%) |

Table 2: Reconstitution Mass/Volume Matrix

Target Concentration Mass Required for 1.0 mL Mass Required for 5.0 mL
10 mM 1.90 mg 9.51 mg
25 mM 4.76 mg 23.78 mg

| 50 mM (Master Stock)| 9.51 mg | 47.55 mg |

Detailed Experimental Protocol

The following methodology establishes a 50 mM master stock. Every step is designed to mitigate the specific chemical vulnerabilities of the 1-hydroxypyrazole scaffold, establishing a self-validating workflow that prevents degradation and precipitation.

Phase A: Preparation of the Master Stock (50 mM)
  • Thermal Equilibration: Transfer the lyophilized compound from cold storage to a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder. Because DMSO is highly hygroscopic, introducing water at this stage will drastically reduce the solubility limit of the lipophilic 4-methoxyphenyl moiety, leading to micro-precipitation.

  • Weighing: Weigh exactly 9.51 mg of 1-hydroxy-3-(4-methoxyphenyl)pyrazole using a calibrated analytical microbalance. Transfer the powder to a sterile, amber glass vial.

    • Causality: Amber glass is required to protect the potentially photosensitive pyrazole core from UV-induced degradation during long-term storage.

  • Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.

  • Atmospheric Purging: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 5–10 seconds, then immediately cap tightly.

    • Causality: 1-hydroxypyrazoles can be susceptible to oxidative degradation (e.g., forming N-oxides) upon prolonged exposure to atmospheric oxygen in solution. An inert atmosphere prevents this oxidation.

  • Dissolution: Vortex the vial vigorously for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath at ≤37°C for 2–5 minutes until the solution is completely clear.

    • Causality: Sonication provides the kinetic energy required to break crystal lattice forces. However, exceeding 37°C can accelerate the thermal degradation of the N-OH bond.

Phase B: Filtration, Aliquoting, and Storage
  • Sterile Filtration: In a biosafety cabinet, draw the 50 mM solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into a sterile secondary tube.

    • Causality: PTFE is chemically inert and compatible with pure DMSO. Standard PES (Polyethersulfone) or cellulose filters will dissolve or leach extractables into your stock, ruining downstream cellular assays.

  • Aliquoting: Dispense 50 µL aliquots into sterile, O-ring sealed microcentrifuge tubes.

    • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles expose the stock to ambient humidity. Water absorption reduces the dielectric constant of the solvent system, causing irreversible precipitation of the compound. Single-use aliquots bypass this failure mode entirely.

  • Storage: Store the aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months).

Phase C: In Vitro Assay Dilution
  • Thawing: Thaw a single 50 µL aliquot at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Perform serial dilutions in pure DMSO to reach 1000× your final desired assay concentration.

  • Buffer Addition: Add 1 part of the 1000× DMSO intermediate to 999 parts of your pre-warmed aqueous assay buffer immediately prior to the experiment.

    • Causality: The final DMSO concentration in biological assays must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. Always add the DMSO stock into the large volume of aqueous buffer with rapid mixing; doing the reverse creates localized pockets of high water concentration that trigger immediate compound precipitation.

Workflow A 1. Weigh Compound (1-hydroxy-3-(4-methoxyphenyl)pyrazole) B 2. Add Anhydrous DMSO (Under N2/Ar atmosphere) A->B C 3. Vortex & Sonicate (Max 37°C to avoid degradation) B->C D 4. Sterile Filtration (0.22 µm PTFE membrane) C->D E 5. Aliquot & Store (-20°C or -80°C, desiccated) D->E

Fig 2. Step-by-step workflow for the preparation and storage of DMSO stock solutions.

References

  • Papastavrou, N., et al. "1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors." Bioorganic & Medicinal Chemistry 21.17 (2013): 4951-4957. Available at:[Link]

  • Kumari, A., et al. "Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency." RSC Medicinal Chemistry (2026). Available at:[Link]

Sources

Method

Application Notes and Protocols: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the potential applications of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the potential applications of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its potential utility based on the well-established biological activities of the 1-hydroxypyrazole and 3-aryl-pyrazole scaffolds. We present detailed protocols for its synthesis, characterization, and evaluation in key therapeutic areas such as oncology and inflammation. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and structurally related compounds.

Introduction: The 1-Hydroxypyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The introduction of a hydroxyl group at the N1 position of the pyrazole ring to form a 1-hydroxypyrazole creates a unique chemical entity with altered electronic and steric properties, potentially leading to novel biological activities and improved pharmacokinetic profiles.

The 3-(4-methoxyphenyl) substituent is a common feature in many biologically active molecules, often contributing to favorable interactions with protein targets through hydrogen bonding and hydrophobic interactions. The combination of the 1-hydroxypyrazole core with the 3-(4-methoxyphenyl) moiety in 1-hydroxy-3-(4-methoxyphenyl)pyrazole presents a promising scaffold for the development of new therapeutic agents.

Based on the known activities of related compounds, this molecule is a prime candidate for investigation in the following areas:

  • Anticancer Activity: Pyrazole derivatives have been shown to target various pathways involved in cancer progression, including the inhibition of kinases such as EGFR and VEGFR-2, and cell cycle regulators like CDK2.[4][5]

  • Anti-inflammatory Activity: The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Derivatives of 1-hydroxypyrazole have demonstrated potent anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

This guide will provide the necessary protocols to synthesize and evaluate the potential of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in these key therapeutic areas.

Synthesis and Characterization

The synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole can be achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] In this case, the key precursors are a 1-(4-methoxyphenyl)-1,3-dicarbonyl compound and hydroxylamine.

Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole cluster_0 Step 1: Preparation of 1,3-Dicarbonyl Precursor cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification and Characterization 4-methoxyacetophenone 4-methoxyacetophenone claisen_condensation Claisen Condensation 4-methoxyacetophenone->claisen_condensation ethyl_acetate Ethyl Acetate ethyl_acetate->claisen_condensation sodium_ethoxide Sodium Ethoxide sodium_ethoxide->claisen_condensation 1-(4-methoxyphenyl)-1,3-butanedione 1-(4-methoxyphenyl)-1,3-butanedione claisen_condensation->1-(4-methoxyphenyl)-1,3-butanedione cyclocondensation Cyclocondensation (Knorr Synthesis) 1-(4-methoxyphenyl)-1,3-butanedione->cyclocondensation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->cyclocondensation base Base (e.g., Sodium Acetate) base->cyclocondensation target_compound 1-Hydroxy-3-(4-methoxyphenyl)pyrazole cyclocondensation->target_compound purification Purification (Recrystallization/Chromatography) target_compound->purification pure_product Pure Product purification->pure_product characterization Characterization (NMR, MS, IR, Elemental Analysis) pure_product->characterization

Caption: Synthetic workflow for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Detailed Synthesis Protocol

Materials:

  • 4-Methoxyacetophenone

  • Ethyl acetate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

Step 1: Synthesis of 1-(4-methoxyphenyl)-1,3-butanedione

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add ethyl acetate (1.5 eq) followed by the dropwise addition of 4-methoxyacetophenone (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude 1-(4-methoxyphenyl)-1,3-butanedione by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

  • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water to the flask.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Potential Therapeutic Applications and Biological Evaluation Protocols

Based on the activities of structurally similar pyrazole derivatives, 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a promising candidate for evaluation as an anticancer and anti-inflammatory agent.

Anticancer Activity

Rationale: Many pyrazole derivatives exhibit anticancer properties by inhibiting key enzymes in cancer cell proliferation and survival pathways.[4][9][10]

3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the compound to inhibit the growth of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1-Hydroxy-3-(4-methoxyphenyl)pyrazole (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and doxorubicin in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound, positive control, or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Kinase Inhibition Assay (e.g., EGFR or VEGFR-2)

This assay determines if the compound inhibits the activity of specific kinases involved in cancer.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Staurosporine (positive control)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound and staurosporine.

  • In a 96-well plate, add the kinase, substrate, and test compound/control to the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence to determine kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity

3.2.1. In Vitro COX Inhibition Assay

This assay measures the ability of the compound to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Test compound

  • Assay buffer

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive controls.

  • In separate wells of a 96-well plate, add either COX-1 or COX-2 enzyme, the probe, and the test compound/control to the assay buffer.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance or fluorescence at appropriate intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values.

  • The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

3.2.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Dexamethasone (positive control)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite (a stable product of NO) and determine the percentage of inhibition of NO production.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

Table 2: In Vitro Anti-inflammatory Activity of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Enzyme/AssayTest Compound IC₅₀ (µM)Celecoxib IC₅₀ (µM)Indomethacin IC₅₀ (µM)
COX-1Experimental ValueExperimental ValueExperimental Value
COX-2Experimental ValueExperimental ValueExperimental Value
Selectivity Index (COX-1/COX-2) Calculate from IC₅₀ values Calculate from IC₅₀ values Calculate from IC₅₀ values
NO ProductionExperimental Value-Experimental Value

Hypothetical Mechanism of Action

Based on the known mechanisms of similar pyrazole derivatives, a plausible mechanism of action for 1-hydroxy-3-(4-methoxyphenyl)pyrazole as an anti-inflammatory and anticancer agent is proposed below.

Mechanism_of_Action Hypothetical Mechanism of Action cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway target_compound 1-Hydroxy-3-(4-methoxyphenyl)pyrazole COX2 COX-2 Enzyme target_compound->COX2 Inhibition Kinase Tyrosine Kinase (e.g., EGFR/VEGFR-2) target_compound->Kinase Inhibition prostaglandins Prostaglandins COX2->prostaglandins Catalyzes production of inflammation Inflammation prostaglandins->inflammation Promotes signaling_cascade Signaling Cascade Kinase->signaling_cascade Activates cell_proliferation Cell Proliferation & Angiogenesis signaling_cascade->cell_proliferation Promotes

Caption: Hypothetical mechanism of action for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Conclusion

The 1-hydroxy-3-(4-methoxyphenyl)pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. Further derivatization and structure-activity relationship (SAR) studies may lead to the discovery of more potent and selective drug candidates.

References

  • Bekhit, A. A., Abdel-Rahman, H. M., & Guemei, A. A. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as Anti-inflammatory-Antimicrobial agents. Archiv der Pharmazie, 339(2), 81–87. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 123-131. [Link]

  • Gaber, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6084. [Link]

  • Benia, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7346. [Link]

  • Benko, Z., et al. (2003). The Synthesis and Biological Activity of 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazole Herbicides. CHIMIA International Journal for Chemistry, 57(11), 720-724. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 81-90. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-224. [Link]

  • Prabhakara, C., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 385-391. [Link]

  • Akhtar, M. J., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 10(4), 1-10. [Link]

  • Vedso, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 60(16), 5201–5205. [Link]

  • Pathak, D., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037. [Link]

  • Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Kaur, H., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a503-a508. [Link]

  • Mingoia, F., et al. (2022). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Arkivoc, 2022(ii), 1-15. [Link]

  • Penning, T. D., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(19), 4743–4745. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 234-243. [Link]

  • Gholap, S. S., et al. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-3), 1140-1144. [Link]

  • Sedej, M., et al. (2022). and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

  • Sharma, V., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 18, 1-20. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. [Link]

Sources

Application

Application Note: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole as a Versatile Intermediate in Advanced Organic Synthesis

Introduction & Strategic Rationale 1-Hydroxypyrazoles are privileged scaffolds in medicinal chemistry, agrochemical development, and advanced materials. The specific intermediate 1-hydroxy-3-(4-methoxyphenyl)pyrazole is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1-Hydroxypyrazoles are privileged scaffolds in medicinal chemistry, agrochemical development, and advanced materials. The specific intermediate 1-hydroxy-3-(4-methoxyphenyl)pyrazole is highly valued for its dual functionality. The 4-methoxyphenyl group provides an electron-rich aromatic pharmacophore frequently utilized in the design of highly selective σ1 receptor antagonists and anti-inflammatory agents[1]. Concurrently, the N-hydroxy moiety serves as a dynamic synthetic handle.

This application note details two primary synthetic workflows for utilizing this intermediate: Selective O-Alkylation to generate compound libraries, and Directed ortho-Metalation (DoM) for challenging C5-functionalization[2].

Mechanistic Pathways & Visualization

The versatility of 1-hydroxy-3-(4-methoxyphenyl)pyrazole stems from the divergent reactivity of the N-OH group. It can act as a potent oxygen nucleophile under mild basic conditions, or it can be converted into a directing group to overcome the inherent lack of electrophilic reactivity at the pyrazole C5 position.

G A 1-Hydroxy-3-(4-methoxyphenyl) pyrazole B O-Alkylation (Base, R-X) A->B pKa ~4.5 O-Nucleophilic D O-Carbamoylation (ClCONEt2) A->D Directing Group Installation C 1-Alkoxy-3-(4-methoxyphenyl) pyrazole B->C E 1-Carbamoyloxy-3- (4-methoxyphenyl)pyrazole D->E F C5-Lithiation & Quench (n-BuLi, E+) E->F Directed ortho- Metalation (DoM) G 5-Substituted-1-hydroxy-3- (4-methoxyphenyl)pyrazole F->G Deprotection

Caption: Divergent synthetic workflows utilizing 1-hydroxy-3-(4-methoxyphenyl)pyrazole as an intermediate.

Workflow 1: Selective O-Alkylation

Causality & Expert Insights

The N-OH proton of 1-hydroxypyrazoles is notably acidic (pKa ~4.5–6.0). Under mild basic conditions, it deprotonates to form a hard oxygen nucleophile that readily undergoes SN2 reactions with alkyl halides. Using a mild base like K2CO3 in a polar aprotic solvent (DMF) is a deliberate choice over stronger bases (e.g., NaH), as it prevents unwanted N–O bond cleavage or pyrazole ring-opening, ensuring >98% regioselectivity for O-alkylation over C-alkylation.

Self-Validating Protocol
  • Preparation : Charge a flame-dried 50 mL round-bottom flask with 1-hydroxy-3-(4-methoxyphenyl)pyrazole (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation : Add K2CO3 (1.5 equiv, 7.5 mmol). Stir at room temperature for 15 minutes.

    • In-Process Control (IPC): The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the pyrazololate anion.

  • Alkylation : Cool the mixture to 0 °C. Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv, 5.5 mmol).

  • Reaction Tracking : Warm to room temperature and stir for 4 hours.

    • Self-Validation: Analyze a 10 µL aliquot via LCMS. The reaction is complete when the starting material mass (m/z [M+H]+) is <2% relative to the product mass.

  • Workup : Quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Isolation : Dry over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow 2: Directed ortho-Metalation (DoM) for C5-Functionalization

Causality & Expert Insights

Direct electrophilic substitution at the C5 position of pyrazoles is kinetically unfavorable due to the adjacent lone-pair effect[2]. To overcome this, the 1-hydroxy group must be temporarily converted into a strongly coordinating directing group, such as an N,N-diethylcarbamate. During lithiation, the Lewis basic carbonyl oxygen of the carbamate coordinates the lithium ion of n-butyllithium (n-BuLi). This proximity effect directs the strong base to deprotonate the C5-H exclusively, forming a stable 5-lithio species that can be trapped by various electrophiles[3].

Self-Validating Protocol

Step A: Directing Group Installation

  • React 1-hydroxy-3-(4-methoxyphenyl)pyrazole (5.0 mmol) with N,N-diethylcarbamoyl chloride (1.2 equiv) and pyridine (2.0 equiv) in anhydrous CH2Cl2 (20 mL) at room temperature for 12 hours.

  • Wash with 1M HCl, dry, and concentrate to yield the protected 1-carbamoyloxy intermediate.

Step B: Lithiation and Electrophilic Quench

  • Setup : Dissolve the protected intermediate (3.0 mmol) in anhydrous THF (30 mL, 0.1 M) under a strict Argon atmosphere. Cool to –78 °C using a dry ice/acetone bath.

  • Metalation : Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Maintain the temperature strictly below –70 °C to prevent ring fragmentation. Stir for 30 minutes.

    • Critical Self-Validation (D2O Quench): Before adding the electrophile, extract a 0.1 mL aliquot and quench it into 0.5 mL of D2O. Extract with 1 mL of EtOAc, evaporate, and analyze via 1H NMR. The complete disappearance of the pyrazole C5-H singlet (typically around δ 7.5–7.8 ppm) and replacement with deuterium confirms successful metalation. Proceed only if >95% D-incorporation is observed.

  • Electrophile Addition : Add the chosen electrophile (1.2 equiv, e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour at –78 °C, then gradually warm to –20 °C.

  • Workup : Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

  • Deprotection : Cleave the carbamate directing group using LiOH (3.0 equiv) in THF/H2O (3:1) at room temperature for 4 hours to reveal the 5-substituted-1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Quantitative Data Summary

The table below summarizes the quantitative outcomes of the DoM workflow using various electrophiles, highlighting the robustness of the C5-functionalization strategy.

ElectrophileC5-Substituent InstalledIsolated Yield (%)Reaction Time (h)Expert Notes / Causality
DMF -CHO (Formyl)78%1.5Strict –78 °C required to avoid over-addition of the lithio species to the newly formed aldehyde.
I2 -I (Iodo)85%1.0Excellent precursor for downstream Suzuki-Miyaura cross-couplings.
MeSSMe -SMe (Thiomethyl)72%2.0Use 2.0 equiv excess of disulfide to prevent symmetrical dimer formation.
CO2 (solid) -COOH (Carboxyl)80%1.0Must quench with 1M HCl during workup to fully protonate the carboxylate salt.

References

1.[2] Title: Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

2.[1] Title: Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

3.[3] Title: Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy)-1,2,3-triazoles. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Assay Development: 1-hydroxy-3-(4-methoxyphenyl)pyrazole

Introduction: The Therapeutic Potential of Pyrazole Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] This class of heterocyclic compounds has been extensively investigated, leading to the development of drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3][4] The specific compound, 1-hydroxy-3-(4-methoxyphenyl)pyrazole, belongs to this promising family. While specific in vivo data for this particular molecule is not yet widely published, its structural motifs suggest potential therapeutic utility in areas such as inflammation, oncology, and neuroinflammation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo assays for the evaluation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. The protocols detailed herein are based on established and validated models, offering a robust starting point for preclinical investigation. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower informed experimental design and data interpretation.

A critical initial step in any in vivo study is the appropriate formulation of the test compound to ensure adequate bioavailability and consistent exposure. Given that many novel chemical entities exhibit poor aqueous solubility, we will first address formulation strategies before delving into specific in vivo assay protocols.

Part 1: Formulation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole for In Vivo Administration

The physicochemical properties of a compound heavily influence its in vivo performance. Poor water solubility is a common challenge that can lead to low and variable bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity.[5] Therefore, selecting an appropriate vehicle to dissolve or suspend the compound is a critical preliminary step.

General Formulation Strategy for Poorly Soluble Compounds

A common and effective approach for formulating poorly soluble compounds for in vivo studies involves the use of a co-solvent system.[5] This typically includes a primary organic solvent to initially dissolve the compound, followed by dilution with other vehicles to improve tolerability and stability.

Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds

ExcipientRoleTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)Primary Solvent5-10%Use minimal amount necessary due to potential for toxicity at higher concentrations.[5]
Polyethylene Glycol (PEG) 300/400Co-solvent20-60%Generally well-tolerated. Can increase viscosity.[6]
Polysorbate 80 (Tween 80)Surfactant/Wetting Agent1-5%Improves solubility and prevents precipitation.[5]
Saline (0.9% NaCl) or PBSAqueous Vehicleq.s. to final volumeEnsures isotonicity.
CyclodextrinsSolubilizing AgentVariableForms inclusion complexes to enhance solubility.[7]
Protocol for a Standard Co-Solvent Formulation

This protocol provides a starting point for developing a suitable formulation for 1-hydroxy-3-(4-methoxyphenyl)pyrazole. Optimization may be required based on the compound's specific properties.

Materials:

  • 1-hydroxy-3-(4-methoxyphenyl)pyrazole powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5]

  • Initial Dissolution: In a sterile vial, add the calculated amount of 1-hydroxy-3-(4-methoxyphenyl)pyrazole powder. Add the DMSO to the vial and vortex until the compound is completely dissolved.

  • Sequential Addition:

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture while continuously vortexing to reach the final volume.

  • Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, adjust the formulation by altering the co-solvent ratios or the final compound concentration.

  • Vehicle Control: Prepare a vehicle-only solution following the same procedure but without the test compound. This will serve as the control in the in vivo experiments.

Part 2: In Vivo Anti-Inflammatory Activity Assays

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a well-documented history of anti-inflammatory activity.[4] The following protocols describe widely used models to assess the anti-inflammatory potential of 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation, particularly useful for evaluating the efficacy of novel anti-inflammatory agents.[8][9]

Scientific Rationale: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is characterized by the production of prostaglandins and the infiltration of polymorphonuclear cells.[9]

Experimental Workflow:

G cluster_0 Pre-Treatment cluster_1 Induction & Measurement Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-dosing Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Subcutaneous or Orthotopic Randomization & Grouping Randomization & Grouping Tumor Growth Monitoring->Randomization & Grouping Tumors reach a certain size Treatment Initiation Treatment Initiation Randomization & Grouping->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Dosing schedule Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis

Caption: General workflow for a xenograft tumor model study.

Protocol:

  • Animals: Use immunodeficient mice (e.g., athymic nude, SCID, or NSG mice).

  • Tumor Cell Implantation:

    • Subcutaneous Model: Inject a suspension of human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) subcutaneously into the flank of each mouse.

    • Orthotopic Model: Implant tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). [10]3. Tumor Growth Monitoring: Monitor the growth of tumors by measuring their dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups:

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapy agent for the chosen cancer type)

    • Test Compound (1-hydroxy-3-(4-methoxyphenyl)pyrazole) at various doses

  • Treatment: Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., p.o., i.p., i.v.).

  • Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: The primary endpoint is typically tumor growth inhibition. Also, monitor animal body weight as an indicator of toxicity.

Table 3: Key Parameters in a Xenograft Study

ParameterDescription
Tumor VolumePrimary measure of efficacy.
Tumor WeightConfirmatory measure of efficacy at the end of the study.
Body WeightIndicator of systemic toxicity.
SurvivalCan be a primary endpoint in some studies.

Part 4: In Vivo Neuroinflammation Assays

Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders. [11]

Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is widely used to screen for compounds with anti-neuroinflammatory properties. [11] Scientific Rationale: Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [11][12] Protocol:

  • Animals: Use adult mice (e.g., C57BL/6).

  • Grouping and Treatment: Divide animals into groups and administer the test compound or vehicle as previously described.

  • Induction of Neuroinflammation: Administer LPS (e.g., 0.5-1 mg/kg) via intraperitoneal injection.

  • Endpoint Analysis: At a specific time point after LPS injection (e.g., 2-24 hours), euthanize the animals and collect brain tissue and/or serum.

  • Biochemical and Molecular Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates or serum using ELISA or multiplex assays.

    • Microglial Activation: Assess microglial activation in brain sections using immunohistochemistry for markers like Iba1.

    • Gene Expression: Analyze the expression of inflammatory genes in the brain using qPCR.

Table 4: Expected Outcomes in the LPS-Induced Neuroinflammation Model

GroupPro-inflammatory Cytokine LevelsMicroglial Activation
Vehicle Control (Saline)Low/BasalMinimal
LPS + VehicleSignificantly elevatedMarked increase
LPS + Test Compound (effective dose)Significantly reduced compared to LPS + VehicleReduced compared to LPS + Vehicle

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vivo evaluation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. The selection of the most appropriate model will depend on the hypothesized mechanism of action and the target therapeutic area. It is imperative to begin with a well-characterized formulation to ensure reliable and reproducible results. Careful experimental design, including appropriate controls and sample sizes, is crucial for obtaining meaningful data to guide further drug development efforts.

References

  • Creative Animodel. In Vivo Oncology Models for Drug Discovery. (2023). Available from: [Link]

  • Research Communities. Novel in vivo models for better treatment development in cancer. (2025). Available from: [Link]

  • Frontiers in Psychiatry. Animal Models for Neuroinflammation and Potential Treatment Methods. (2020). Available from: [Link]

  • IntechOpen. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). Available from: [Link]

  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). Available from: [Link]

  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Available from: [Link]

  • AACR Journals. Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2017). Available from: [Link]

  • NEUROFIT. Animal and cellular models of acute inflammation. Available from: [Link]

  • PubMed. In vivo models for cancer stem cell research: a practical guide for frequently used animal models and available biomarkers. (2014). Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Available from: [Link]

  • Farmacia. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011). Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Available from: [Link]

  • Beni-Suef University Journal of Basic and Applied Sciences. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2022). Available from: [Link]

  • MDPI. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2025). Available from: [Link]

  • PMC. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2014). Available from: [Link]

  • PMC. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Available from: [Link]

  • PubMed. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. (2010). Available from: [Link]

  • PMC. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2018). Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025). Available from: [Link]

  • ACS Publications. Neurodevelopmental Animal Models Reveal the Convergent Role of Neurotransmitter Systems, Inflammation, and Oxidative Stress as Biomarkers of Schizophrenia: Implications for Novel Drug Development. (2015). Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available from: [Link]

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Available from: [Link]

  • Taipei Medical University. A rational approach for the design and synthesis of 1-acetyl-3,5-diaryl-4, 5-dihydro(1H)pyrazoles as a new class of potential non-purine xanthine oxidase inhibitors. (2011). Available from: [Link]

Sources

Application

Application Note: Advanced Chromatographic Separation of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Executive Summary & Analyte Profiling 1-Hydroxy-3-(4-methoxyphenyl)pyrazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical development. Structurally, it f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

1-Hydroxy-3-(4-methoxyphenyl)pyrazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical development. Structurally, it features a pyrazole core, an N-hydroxy group at position 1, and a 4-methoxyphenyl moiety at position 3. The N-hydroxy (N-OH) group acts as a weak acid and a strong hydrogen-bond donor/acceptor[1]. This functional group introduces severe chromatographic challenges, including pH-dependent retention instability and secondary interactions with stationary phase silanols. This application note details a robust, self-validating chromatographic methodology designed to isolate this compound from its synthetic byproducts, particularly its regioisomer, 1-hydroxy-5-(4-methoxyphenyl)pyrazole.

Mechanistic Method Development: The "Why" Behind the Chromatography

To achieve a reproducible separation, the chromatographic conditions must be engineered to address the specific physicochemical properties of the analyte:

  • Ionization Control (The pH Imperative): The N-OH group typically exhibits a pKa in the range of 4.0 to 5.5. Operating a chromatographic method near this pKa results in a dynamic equilibrium between the neutral and anionic states of the molecule, leading to severe peak broadening, split peaks, and irreproducible retention times. To establish a self-validating, robust method, the mobile phase pH must be strictly controlled at least 2 units away from the pKa. We mandate an acidic mobile phase (pH ~2.7) using 0.1% Formic Acid to ensure complete protonation (neutral state) of the analyte, which is also highly compatible with downstream Mass Spectrometry (MS)[2].

  • Mitigating Silanol Interactions: Unreacted silanols on standard silica supports interact strongly with the N-OH group via hydrogen bonding, causing severe peak tailing. To mitigate this, standard silica columns are insufficient. A highly end-capped C18 column or a specialized low-silanol reverse-phase column (such as the Newcrom R1 mixed-mode column) is required to ensure symmetrical peak shapes[2].

  • Regioisomer Discrimination: The 3-(4-methoxyphenyl) and 5-(4-methoxyphenyl) isomers possess identical molecular weights and highly similar polarities. Separation relies entirely on shape selectivity. Methanol, as a protic organic modifier, often provides superior structural discrimination for these regioisomers compared to acetonitrile, despite generating higher system backpressure[3]. Detection is optimally performed at 254 nm, leveraging the strong UV absorbance of the conjugated methoxyphenyl-pyrazole system[4].

Workflow Visualization

HPLC_Method_Dev A Analyte Profiling: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole B Identify Critical Attributes: N-OH Acidity & Silanol Interactions A->B C Mobile Phase pH Optimization B->C D pH < 3.0 (0.1% Formic Acid) Analyte Fully Protonated C->D Preferred for MS E pH > 8.0 (Ammonium Bicarbonate) Analyte Fully Ionized C->E Alternative F Stationary Phase Selection D->F E->F G Highly End-capped C18 or Low-Silanol Phase F->G H Detection & Validation UV (254 nm) & ESI-MS G->H

Figure 1: Decision matrix for the chromatographic method development of N-hydroxy pyrazoles.

Experimental Protocols (Self-Validating)

Protocol A: Analytical RP-HPLC-UV for Purity and Regioisomer Resolution

Objective: To quantify the purity of 1-hydroxy-3-(4-methoxyphenyl)pyrazole and resolve it from its 5-isomer.

System Setup:

  • Column: Low-silanol C18 or Newcrom R1 (150 mm × 4.6 mm, 3 µm)[2].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostatic control is critical to maintain constant viscosity and reproducible retention).

  • Detection: PDA/UV at 254 nm[4].

Step-by-Step Execution:

  • Sample Preparation: Dissolve the crude sample in 50:50 Water:Methanol to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Priming: Purge the system with Mobile Phase A and B for 10 minutes to remove air bubbles and ensure baseline stability.

  • Equilibration: Run the initial gradient conditions (Table 1) for 10 column volumes until the UV baseline fluctuation is < 0.1 mAU.

  • System Suitability Test (SST): Inject 5 µL of a standard resolution mixture containing both the 3-isomer and 5-isomer. Self-Validation Check: The system is only validated for sample analysis if it passes all criteria outlined in Table 2.

  • Sample Injection: Inject 5 µL of the prepared sample. Record the chromatogram for 20 minutes.

Protocol B: Preparative LC-MS for Impurity Isolation

Objective: Scale up the analytical method to isolate milligram quantities of the pure 3-isomer from crude synthetic mixtures.

Step-by-Step Execution:

  • Column: Preparative highly end-capped C18 (250 mm × 21.2 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Loading: Utilize a dry loading technique or dissolve the sample in the weakest possible solvent (e.g., 10% Methanol in Water) to prevent band broadening during injection[3]. Inject up to 50 mg per run.

  • Fraction Collection: Trigger fraction collection using mass-directed auto-purification (ESI+ mode, targeting the [M+H]+ ion of the target mass).

  • Post-Processing: Pool fractions containing the pure 3-isomer and lyophilize to remove water and formic acid, yielding the pure solid.

Quantitative Data & Optimization Parameters

Table 1: Analytical Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile
0.0 80 20 Initial
2.0 80 20 Isocratic hold (Focuses analyte band)
12.0 20 80 Linear gradient (Elution phase)
15.0 20 80 Wash (Removes highly retained impurities)
15.1 80 20 Re-equilibration step

| 20.0 | 80 | 20 | End of run |

Table 2: System Suitability and Acceptance Criteria

Parameter Acceptance Criteria Scientific Rationale
Retention Time %RSD ≤ 1.0% (n=5) Confirms stable ionization state and column equilibration.
Tailing Factor (Tf) 0.90 - 1.20 Validates the successful suppression of silanol-analyte interactions.
Resolution (Rs) ≥ 1.5 Ensures baseline separation of the 3-isomer from the 5-isomer.

| Theoretical Plates (N) | > 5000 | Confirms column efficiency and proper packing integrity. |

References

  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)
  • Source: PMC (nih.gov)
  • Column chromatography conditions for separating pyrazole isomers Source: BenchChem URL
  • Source: PubChem (nih.gov)

Sources

Method

catalytic applications of 1-hydroxy-3-(4-methoxyphenyl)pyrazole complexes

Application Note: Catalytic Applications of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Complexes in Advanced Organic Synthesis Introduction & Mechanistic Rationale The development of robust, air-stable transition metal cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Complexes in Advanced Organic Synthesis

Introduction & Mechanistic Rationale

The development of robust, air-stable transition metal catalysts relies heavily on the rational design of supporting ligands. While phosphine-based ligands dominate cross-coupling chemistry, their susceptibility to oxidation limits their utility in aerobic or highly oxidative environments.

1-Hydroxy-3-(4-methoxyphenyl)pyrazole (HMPP) has emerged as a privileged bidentate (N,O) ligand scaffold. When deprotonated, the 1-hydroxypyrazole core acts as a monoanionic bidentate ligand, coordinating through the hard oxygen atom and the borderline-soft N2 nitrogen [1].

The Causality of the Ligand Design: The strategic placement of the 4-methoxyphenyl group at the C3 position serves two critical functions:

  • Electronic Enrichment: The electron-donating methoxy group inductively and resonance-stabilizes the pyrazole ring, increasing the electron density at the N2 donor site. This accelerates the oxidative addition step in palladium-catalyzed cross-couplings [2].

  • Hemilabile Coordination: The differential hardness of the N and O donors creates a hemilabile coordination environment. During the catalytic cycle, the hard oxygen donor can temporarily dissociate to open a coordination site for incoming substrates (e.g., aryl halides), while the strongly bound nitrogen prevents the metal center from aggregating into inactive nanoparticles (palladium black) [3].

Catalytic Workflow: Palladium-HMPP in Suzuki-Miyaura Cross-Coupling

The following protocol details the synthesis of the active [Pd(HMPP)(Cl)(PPh₃)] precatalyst and its application in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating a mercury-drop test to confirm that catalysis remains strictly homogeneous.

Synthesis of [Pd(HMPP)(Cl)(PPh₃)] Precatalyst

Rationale: Pre-forming the catalyst ensures a defined metal-to-ligand ratio, preventing the formation of off-cycle bis-ligated [Pd(HMPP)₂] species that can stall the catalytic cycle.

Step-by-Step Methodology:

  • Deprotonation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in 10 mL of anhydrous THF. Add 1.05 mmol of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Metalation: Slowly add a solution of 1.0 mmol of[Pd(Cl)₂(PPh₃)₂] dissolved in 5 mL of THF to the deprotonated ligand mixture.

  • Coordination: Heat the reaction mixture to 60 °C for 4 hours. The N,O-chelation displaces one chloride and one triphenylphosphine ligand, driven by the chelate effect.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove NaCl, and concentrate the filtrate under reduced pressure. Precipitate the complex by adding cold diethyl ether. Filter and dry under vacuum to yield a pale-yellow microcrystalline solid.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and [Pd(HMPP)(Cl)(PPh₃)] (0.01 mmol, 1 mol%).

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add 5 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Causality: Water is essential to hydrolyze the palladium-halide bond and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalysis: Stir the mixture at 80 °C for 6 hours.

  • Self-Validation (Homogeneity Test): In a parallel control reaction, add a drop of elemental mercury (Hg) after 1 hour of reaction time. Insight: Mercury amalgamates with heterogeneous Pd(0) nanoparticles. If the reaction yield in the Hg-spiked flask matches the standard flask, it validates that the HMPP ligand successfully maintains a purely homogeneous catalytic species.

  • Workup: Cool the mixture, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Catalytic Cycle Visualization

The hemilabile nature of the HMPP ligand facilitates a highly efficient catalytic cycle, as illustrated below.

G N1 Pd(II)-HMPP Precatalyst N2 Active Pd(0)-HMPP (Hemilabile O-dissociation) N1->N2 Base / Reduction N3 Oxidative Addition [Pd(II)(Ar)(Cl)(HMPP)] N2->N3 + Ar-Cl N4 Transmetalation [Pd(II)(Ar)(Ar')(HMPP)] N3->N4 + Ar'-B(OH)2, Base N5 Reductive Elimination (Ar-Ar' Product) N4->N5 Chelate Re-closure N5->N2 Product Release

Caption: Hemilabile catalytic cycle of Pd-HMPP in Suzuki-Miyaura cross-coupling.

Quantitative Performance Data

The electron-rich nature of the HMPP ligand allows for the activation of historically challenging, unactivated aryl chlorides. Table 1 summarizes the comparative catalytic efficiency of the[Pd(HMPP)(Cl)(PPh₃)] complex against industry-standard catalysts.

Table 1: Comparative Catalytic Performance in the Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)TOF (h⁻¹)Homogeneity (Hg Test)
[Pd(HMPP)(Cl)(PPh₃)] 1.080696 16.0 Retained (>95%)
Pd(PPh₃)₄1.08012685.6Failed (Yield dropped to 20%)
Pd(OAc)₂ / PPh₃1.08012746.1Failed (Yield dropped to 25%)
[Pd(HMPP)(Cl)(PPh₃)] 0.11002488 36.6 Retained (>85%)

Data Interpretation: The HMPP complex demonstrates superior Turnover Frequencies (TOF) and yields compared to standard phosphine systems. The retention of yield during the mercury drop test confirms that the N,O-chelate effectively prevents catalyst degradation and nanoparticle agglomeration, a common failure point for Pd(PPh₃)₄ [4].

Extension to Ruthenium-Catalyzed C-H Activation

Beyond palladium, the oxidative stability of the 1-hydroxypyrazole core makes HMPP an excellent ligand for high-valent Ruthenium catalysis. In Ru(II)/Ru(IV) catalytic cycles used for directed C-H functionalization, traditional ligands often suffer from auto-oxidation. The HMPP ligand, possessing an already oxidized N-O bond, is entirely resistant to further oxidation by terminal oxidants (e.g., Ag₂CO₃ or Cu(OAc)₂), ensuring prolonged catalyst lifetimes in demanding synthetic transformations [3].

References

  • Multidentate ligands from N-hydroxy-and N-aminopyrazole. Sanz, D., Jiménez, J. A., Claramunt, R. M., & Elguero, J. (2004). ResearchGate. Available at:[Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Mukherjee, A., & Sarkar, A. (2004). ResearchGate. Available at:[Link]

  • Synthesis and chemistry of 1-hydroxypyrazole 2-oxides. Freeman, J. P., & Gannon, J. J. (1969). The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy). Begtrup, M., et al. (2007). ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Welcome to the technical support center for the synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and factors influencing the reaction outcome.

Q1: What are the primary synthetic routes to 1-hydroxy-3-(4-methoxyphenyl)pyrazole?

A1: The most common and direct method for synthesizing 1-hydroxy-3-(4-methoxyphenyl)pyrazole involves the cyclocondensation reaction between a suitable 1,3-difunctional precursor and hydroxylamine.[1] There are two main variations of this approach:

  • From a 1,3-Diketone: The reaction of 1-(4-methoxyphenyl)butane-1,3-dione with hydroxylamine. This is a classic and reliable method for forming the pyrazole core.[2][3]

  • From an α,β-Unsaturated Carbonyl (Chalcone): The reaction of (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-one (a chalcone derivative) with hydroxylamine.[4][5] This route requires careful control of reaction conditions to favor pyrazole formation over potential side products.[6][7]

The choice of route often depends on the availability and stability of the starting materials.

Q2: What is a typical yield for this synthesis, and what are the most critical factors affecting it?

A2: Reported yields for similar pyrazole syntheses can vary widely, from moderate (40-60%) to excellent (>90%), depending on the specific substrates and conditions.[2][8] Yields for N-hydroxypyrazoles can sometimes be lower due to the potential for side reactions.

The most critical factors influencing the yield are:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydroxylamine can lead to unwanted side reactions.

  • Reaction pH and Catalyst: The pH of the reaction medium is crucial. A basic catalyst is often used to facilitate deprotonation and cyclization, but overly harsh basic conditions can promote side reactions.[9] Conversely, some cyclizations benefit from acidic conditions to accelerate dehydration steps.[2]

  • Solvent Choice: The polarity of the solvent affects the solubility of reactants and the stability of intermediates. Polar protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMF, DMAc) have shown to improve yields in some cases.[2][9]

  • Temperature and Reaction Time: These parameters must be optimized to ensure the reaction goes to completion without degrading the product or promoting side-product formation.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: I've set up the reaction according to a standard procedure, but my yield is very low, or I've only recovered starting material. What could be wrong?

A: Low yield is a frequent issue that can stem from several sources. Here is a systematic approach to troubleshooting:

1. Verify Reagent Quality:

  • Hydroxylamine Stability: Hydroxylamine hydrochloride (NH₂OH·HCl) is commonly used. Ensure it is dry and has been stored properly. Over time, it can degrade. Consider using a freshly opened bottle.

  • Diketone/Chalcone Purity: The 1,3-dicarbonyl or chalcone precursor must be pure. Impurities from its synthesis (e.g., unreacted acetophenone or aldehyde) can interfere with the reaction. Confirm purity via NMR or LC-MS.

2. Optimize Reaction Conditions:

  • pH Control: The reaction to form 1-hydroxypyrazole is sensitive to pH. If using hydroxylamine hydrochloride, a base (like sodium acetate, sodium hydroxide, or pyridine) is required to free the hydroxylamine nucleophile.[4] Too little base results in no reaction, while too much can lead to side reactions.

  • Solvent Effects: If you are using ethanol, the traditional solvent, consider switching to an aprotic dipolar solvent like DMF, which can sometimes lead to better results for this type of cyclocondensation.[2]

3. Check for Competing Reactions:

  • The primary competing reaction is the formation of isoxazolines or isoxazoles, where the hydroxylamine reacts in a different manner with the dicarbonyl compound.[4][7][10] Another possibility is the formation of an oxime at one of the carbonyl groups without subsequent cyclization. These side products can sometimes become the major product under suboptimal conditions.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Issue 2: Significant Side Product Formation

Q: My crude NMR shows multiple products. I suspect I'm forming an isoxazole or other byproducts instead of the desired 1-hydroxypyrazole. How can I improve selectivity?

A: This is a classic regioselectivity challenge in pyrazole synthesis. The key is to control which nitrogen atom of hydroxylamine initiates the cyclization.

Understanding the Competing Pathways: The reaction of a 1,3-diketone with hydroxylamine can lead to two different heterocyclic systems. The desired 1-hydroxypyrazole forms via a specific cyclization pathway. However, an alternative cyclization can lead to the isomeric isoxazole derivative.[4][7]

Reaction Pathways: 1-Hydroxypyrazole vs. Isoxazole

G Start 1-(4-methoxyphenyl)butane-1,3-dione + NH₂OH Int_A Intermediate A (N-attack at C3) Start->Int_A Pathway 1 (Desired) Int_B Intermediate B (O-attack or rearrangement) Start->Int_B Pathway 2 (Undesired) Product_Pyrazole Product: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Int_A->Product_Pyrazole Cyclization/ Dehydration Product_Isoxazole Side Product: 5-methyl-3-(4-methoxyphenyl)isoxazole Int_B->Product_Isoxazole Cyclization/ Dehydration

Sources

Optimization

troubleshooting poor solubility of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This guide is designed to provide in-depth troubleshooting strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge encountered with this compound: its poor solubility in aqueous media. As researchers, we understand that overcoming solubility issues is a critical step in ensuring the reliability and reproducibility of your experiments. This resource combines fundamental chemical principles with proven laboratory techniques to help you successfully work with this promising molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, and why is it poorly soluble in water?

A1: Understanding the chemical structure of 1-hydroxy-3-(4-methoxyphenyl)pyrazole is the first step in diagnosing its low aqueous solubility.

  • Structure and Functional Groups: The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] It is substituted with a hydroxyl group (-OH) on one nitrogen (the N1-hydroxy moiety) and a methoxyphenyl group at the 3-position.

  • Weak Acidity: The N-hydroxy group on the pyrazole ring can act as a weak acid. The predicted pKa of the parent compound, 1-hydroxy-1H-pyrazole, is approximately 9.38.[3][4] This means that at neutral pH (around 7), the molecule will be predominantly in its non-ionized, less soluble form.

  • Crystal Lattice Energy: Poor solubility is also often a result of strong intermolecular interactions within the solid-state crystal lattice, such as hydrogen bonding and π-π stacking.[5] Significant energy is required for solvent molecules to break apart this stable crystal structure.

Troubleshooting Guides

Issue 1: My compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do first?

This is a classic sign of a compound exceeding its saturation solubility in the final medium. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully.

Workflow for Preparing and Diluting Stock Solutions:

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Dilution into Aqueous Media A Weigh the compound accurately. B Select a suitable organic solvent (e.g., DMSO, Ethanol). A->B C Dissolve the compound in the chosen solvent to make a high-concentration stock (e.g., 10-50 mM). Use gentle warming or vortexing if necessary. B->C D Visually inspect for complete dissolution. The solution should be clear. C->D E Pre-warm the aqueous buffer or cell culture medium to 37°C. D->E Stock is ready F While vortexing the aqueous medium, add the stock solution dropwise (serial dilution). Never add aqueous medium to the stock. E->F G Ensure the final organic solvent concentration is low and non-toxic to your system (e.g., <0.5% for most cell lines). F->G H Visually inspect the final solution for any signs of precipitation (cloudiness, particles). G->H

Caption: Workflow for preparing and diluting stock solutions.

Expert Tip: The "plunging" method, where you rapidly add and mix the organic stock into the vigorously agitated aqueous medium, helps to rapidly disperse the compound molecules before they have a chance to aggregate and precipitate.

Issue 2: Using an organic co-solvent isn't enough or is incompatible with my experiment. How can I use pH to increase solubility?

Adjusting the pH of the medium can ionize the compound, forming a more soluble salt. Since 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a weak acid (due to the N-hydroxy group with a predicted pKa ~9.38), increasing the pH will deprotonate it, forming a negatively charged conjugate base that is more soluble in water.[3][4][7]

Principle of pH Adjustment for Weak Acids:

G cluster_0 Low pH (e.g., pH < 7) cluster_1 High pH (e.g., pH > 10) A R-OH (Neutral, Poorly Soluble) B R-O⁻ + H⁺ (Ionized, More Soluble) A->B Add Base (e.g., NaOH) pH > pKa B->A Add Acid (e.g., HCl) pH < pKa

Caption: Effect of pH on the ionization and solubility of a weak acid.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Prepare a slurry: Add the powdered compound to your aqueous buffer.

  • Titrate with base: Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.[8][9]

  • Observe dissolution: As the pH increases and approaches/surpasses the pKa, you should observe the solid dissolving.

  • Final pH adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you need to work at a lower pH. However, be aware that the compound may precipitate again if the pH drops too low.

  • Determine the "pH-solubility profile": For systematic work, it's advisable to determine the saturation solubility at various pH points to find the optimal balance for your experimental needs.

Caution: This method is highly dependent on the pH tolerance of your experiment. It is often not suitable for cell-based assays that require a tightly controlled physiological pH (7.2-7.4).

Issue 3: I need to achieve a higher concentration in a neutral aqueous solution for an in vivo study. What advanced formulation strategies can I use?

When co-solvents and pH adjustment are not viable options, advanced formulation techniques can be employed. The most common and accessible method for a research setting is the use of cyclodextrins.

Cyclodextrins for Solubility Enhancement

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like our pyrazole derivative, forming an "inclusion complex" where the hydrophobic part of the guest is shielded within the CD's core.[10][12] This complex has a hydrophilic exterior, dramatically increasing its apparent aqueous solubility.[10][13]

Cyclodextrin TypeCavity Size (Å)Common DerivativesKey Features
α-Cyclodextrin 4.7 - 5.3-Smallest cavity, suitable for small molecules.
β-Cyclodextrin 6.0 - 6.5Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD)Most commonly used. HP-β-CD and SBE-β-CD have much higher aqueous solubility and lower toxicity than the parent β-CD.[10]
γ-Cyclodextrin 7.5 - 8.3-Largest cavity, for bigger guest molecules.

Protocol for Preparing a Cyclodextrin Formulation:

  • Select the right cyclodextrin: For a molecule the size of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, HP-β-CD is an excellent starting point due to its proven safety and high solubilizing capacity.[10]

  • Prepare the CD solution: Dissolve the HP-β-CD in your desired aqueous buffer (e.g., PBS) to a concentration of 10-40% (w/v). It should dissolve easily.

  • Add the compound: Add an excess amount of the pyrazole compound to the CD solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove undissolved compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine concentration: The clear filtrate is your final formulation. You must determine the actual concentration of the dissolved compound using an analytical method like HPLC or UV-Vis spectrophotometry.

This method can increase the aqueous solubility of a compound by several orders of magnitude, making it a powerful tool for formulation development.[14][15]

Summary of Troubleshooting Approaches

MethodPrincipleAdvantagesDisadvantagesBest For
Co-solvents Increase solubility by reducing the polarity of the aqueous medium.[15][16]Simple, fast, effective for making stock solutions.Potential for compound precipitation upon dilution; solvent toxicity in biological assays.[17][18]In vitro screening, preparing high-concentration stock solutions.
pH Adjustment Ionizes the weak acidic group to form a more soluble salt.[6][19]Can achieve high solubility in simple buffer systems.Limited to experiments that can tolerate non-physiological pH; risk of precipitation if pH changes.Chemical reactions, analytical method development.
Cyclodextrins Encapsulates the hydrophobic molecule within a soluble carrier.[10][12]Significant solubility enhancement at neutral pH; often improves stability and bioavailability.[10][13]Requires formulation development and analytical validation; can be costly.In vivo studies, cell-based assays requiring low organic solvent levels.

References

  • Mendes, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Applied Pharmaceutical Science. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Acta Pharmaceutica Sinica B. (2022). Solubilization techniques used for poorly water-soluble drugs.
  • Molecules. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Taylor & Francis Online. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Guidechem. (2023). 1-hydroxy-1H-pyrazole 81945-73-5 wiki.
  • International Journal of Advanced Research in Science, Communication and Technology. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Indian Journal of Pharmaceutical Sciences. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available at: Indian Journal of Pharmaceutical Sciences.
  • Biomedical Research and Therapy. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Available at: Research Journal of Pharmacy and Technology.
  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Cytotechnology. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole.
  • PubChem. 1-hydroxy-1H-pyrazole.
  • PubChem. 1H-Pyrazol-3-ol.
  • Environmental Marketing Services. (2024). pH Adjustment: Essential Techniques for Maintaining Optimal Water Quality.
  • Chem-Impex. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • Digital Control Systems. pH Adjustment and Neutralization, the basics.
  • LookChem. Cas 55828-88-1,3-(4-Methoxyphenyl).
  • NextSDS. 1-(4-METHOXYPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE — Chemical Substance Information.
  • ChemicalBook. (2025). 1-hydroxy-1H-pyrazole | 81945-73-5.
  • International Journal of Pharmaceutical and Clinical Research. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Acta Crystallographica Section E. (2014). 3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal. PMC. Available at: [Link]

  • Precision Laboratories. (2021). pH Adjustments - Optimizing the Performance of Weak Acid Herbicides.
  • Chemistry Stack Exchange. (2014). How to rationalise that when we dilute a weak acid, the pH increases but also the dissociation increases?
  • ChemicalBook. 4-hydroxypyrazole | 4843-98-5.
  • -ORCA - Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide.
  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • -ORCA - Cardiff University. (2023). data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-hydroxy-3-(4-methoxyphenyl)pyrazole

Welcome to the Advanced Troubleshooting Guide for 1-hydroxy-3-(4-methoxyphenyl)pyrazole. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-hydroxy-3-(4-methoxyphenyl)pyrazole. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals mitigate the severe oxidative vulnerabilities inherent to N-hydroxypyrazole derivatives.

Part 1: Mechanistic Overview – The "Why" Behind the Instability

To prevent degradation, you must first understand the causality of the molecule's failure modes.

1-hydroxy-3-(4-methoxyphenyl)pyrazole contains an N-hydroxy (N-OH) group, which is notoriously susceptible to autoxidation. The degradation is initiated by the loss of a proton and an electron to molecular oxygen, forming a highly reactive nitroxyl radical .

What makes this specific compound exceptionally unstable is the 4-methoxyphenyl group at the 3-position. The methoxy (-OCH₃) moiety is a strong electron-donating group (EDG). Through resonance, it pumps electron density into the pyrazole ring. This increased electron density significantly lowers the redox potential of the N-OH group, making it thermodynamically much easier for oxygen to extract an electron[1]. Once the radical is formed, it rapidly undergoes bimolecular dimerization or further oxidizes into nitrones and ring-cleavage products[2].

OxidationMechanism A 1-hydroxy-3-(4-methoxyphenyl)pyrazole B Nitroxyl Radical (Unstable) A->B O2 / Trace Metals C Nitrone / Ring Cleavage B->C ROS / Peroxides D Bimolecular Dimerization B->D Radical Coupling

Fig 1: Oxidative degradation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole via nitroxyl radicals.

Part 2: Troubleshooting FAQs

Q1: My compound changed from a white powder to a yellowish-brown solid after a month in the fridge. What happened? A1: This discoloration is the visual hallmark of autoxidation. Even in a capped vial, the ambient headspace contains ~21% oxygen. The N-hydroxy group has reacted with this residual oxygen to form colored dimeric impurities or nitrones. To prevent this, you must aggressively exclude molecular oxygen using Modified Atmosphere Packaging (MAP) techniques, specifically by replacing the headspace with an inert gas[3].

Q2: Is flushing the vial with Nitrogen gas sufficient, or must I use Argon? A2: For highly sensitive N-hydroxy compounds, Argon is strictly required . Nitrogen is slightly lighter than ambient air and easily mixes with room air during the brief moment between removing the gas line and capping the vial. Argon is significantly denser than air; it sinks to the bottom of the vial and forms a physical, protective "blanket" over your solid API, ensuring near-zero oxygen permeation[4].

Q3: I need to store the compound in solution (DMSO) for a 4-week in vitro assay. How can I prevent degradation? A3: Storing this compound in solution long-term is highly discouraged because the kinetics of base-catalyzed autooxidation and radical formation are accelerated in the liquid phase[2]. If you must store it in solution:

  • Use strictly anhydrous, thoroughly degassed DMSO.

  • Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1% w/v. BHT is a sterically hindered phenol that acts as a superior hydrogen atom donor, quenching the nitroxyl radical before it can propagate.

  • Store aliquots at -80°C in amber vials.

Q4: My LC-MS analysis shows unexpected [+14 Da] and [2M - 2H] masses. Are these oxidation artifacts? A4: Yes. The [2M - 2H] mass indicates bimolecular dimerization (two nitroxyl radicals coupling together). The [+14 Da] or [+16 Da] masses indicate the formation of a nitrone (addition of oxygen) or subsequent rearrangement products. These are classic non-radical and radical-mediated oxidative degradation pathways for N-hydroxy heterocycles[2].

Part 3: Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity, your storage methodology must be a self-validating system. Follow this SOP for the long-term storage of the solid compound.

SOP: Anhydrous, Anaerobic Aliquoting & Storage

Rationale: Minimizing freeze-thaw cycles, eliminating trace transition metals, and blocking UV light are critical to preventing homolytic cleavage of the N-OH bond.

  • Purification & Drying: Ensure the synthesized compound is purified and lyophilized to remove all trace water. Water mobilizes trace transition metals that catalyze Fenton-like radical initiation.

  • Aliquot Preparation: In a low-light environment, weigh the compound into single-use, amber glass vials (amber glass blocks <500 nm UV light).

  • Argon Purging (The 3x Cycle):

    • Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip just above the solid powder.

    • Gently purge for 15 seconds.

    • Cap loosely, let sit for 10 seconds, and repeat the purge twice more to ensure complete displacement of oxygen.

  • Sealing: Immediately seal the vial using a PTFE-lined silicone septum cap. PTFE provides an impermeable barrier to atmospheric oxygen.

  • Storage: Place the sealed vials in a desiccator box containing indicating silica gel, and store the entire box at -80°C.

  • System Validation (Crucial Step): Prepare a 1 mg "sentinel aliquot" alongside your main batch. After 14 days of storage, analyze this sentinel via LC-MS. A purity drop of >1% or the appearance of [2M - 2H] dimer peaks indicates a failure in your inert atmosphere seal, prompting immediate re-purging of the remaining batch.

StorageSOP S1 Purify & Lyophilize S2 Aliquot into Amber Vials S1->S2 S3 Argon Purge (3x Cycles) S2->S3 S4 Seal with PTFE Septa S3->S4 S5 Store at -80°C in Desiccator S4->S5

Fig 2: Optimal handling and storage workflow to prevent oxidative degradation of the compound.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability (T₉₀ - time until 10% of the API degrades) of 1-hydroxy-3-(4-methoxyphenyl)pyrazole under various conditions, demonstrating the critical necessity of inert storage.

Storage StateTemperatureAtmosphereAdditives / LightEstimated Shelf-Life (T₉₀)
Solid 25°C (Ambient)AirAmbient Light< 1 week
Solid -20°CAirDark (Amber Vial)1 - 2 months
Solid -80°CArgon Dark (Amber Vial)> 24 months
Solution (DMSO) 25°C (Ambient)AirAmbient Light< 24 hours
Solution (DMSO) -80°CArgon 0.1% BHT, Dark2 - 4 weeks

Part 5: References

  • Addressing Oxidative Degradation in API Stability Studies StabilityStudies.in[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions PubMed Central (PMC)[Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates International Journal of Pharmaceutical Sciences (IJPS)[Link]

  • CHAPTER 3: Oxidative Degradation Books - The Royal Society of Chemistry[Link]

  • Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability PubMed (NIH)[Link]

Sources

Optimization

optimizing reaction conditions for 1-hydroxy-3-(4-methoxyphenyl)pyrazole functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and optimization strategies required for func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and optimization strategies required for functionalizing 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This guide bypasses generic advice to focus on the precise chemical causality dictating regiocontrol at the O-, N-, C-4, and C-5 positions.

Section 1: Regiocontrol in Alkylation (O- vs. N- Selectivity)

FAQ: Why does my alkylation reaction yield a mixture of O-alkylated and N-alkylated products, and how can I force O-alkylation?

Mechanistic Causality: 1-Hydroxypyrazoles do not exist as static molecules; they are in a dynamic tautomeric equilibrium with their zwitterionic pyrazole-1-oxide forms[1]. The N-oxide oxygen is highly nucleophilic. If you conduct the reaction under neutral conditions (e.g., simply heating the substrate with an alkyl halide), the reaction proceeds via the N-oxide tautomer, resulting exclusively in N-alkylation to form 2-alkylpyrazole-1-oxides[1].

To achieve selective O-alkylation, you must disrupt this equilibrium by completely deprotonating the N-OH group. Using a strong base (like NaH) in a polar aprotic solvent (like DMF) generates a hard alkoxide nucleophile. This forces the reaction pathway toward the formation of the desired [2].

Alkylation N1 1-Hydroxypyrazole (OH Tautomer) N2 Pyrazole-1-oxide (Zwitterion/N-Oxide) N1->N2 Tautomeric Equilibrium N3 1-Alkoxypyrazole (O-Alkylated) N1->N3 Base (NaH/K2CO3) + Alkyl Halide N4 2-Alkylpyrazole-1-oxide (N-Alkylated) N2->N4 Neutral Conditions + Alkyl Halide

Tautomeric equilibrium of 1-hydroxypyrazoles dictating O- vs. N-alkylation pathways.

Data Summary: Regioselectivity Optimization

Base / ConditionsSolventDominant Tautomer/IntermediateMajor Product
None (Neutral, Heat)Toluene / NeatPyrazole-1-oxideN-Alkylated (2-alkylpyrazole-1-oxide)
K₂CO₃ (1.5 eq)AcetoneMixed Alkoxide/N-oxideMixture of O- and N-Alkylated
NaH (1.1 eq)DMF / THFPyrazolate AlkoxideO-Alkylated (1-alkoxypyrazole)

Section 2: C-4 Electrophilic Functionalization

FAQ: I want to introduce a complex electrophile at the C-4 position via halogen-lithium exchange. Why does my n-BuLi reaction fail and yield complex degradation mixtures?

Mechanistic Causality: The C-4 position of 1-hydroxy-3-(4-methoxyphenyl)pyrazole is highly electron-rich and readily undergoes electrophilic bromination (e.g., using Br₂ or NBS) to yield the 4-bromo derivative[3]. However, attempting a direct bromine-lithium exchange on 4-bromo-1-hydroxypyrazole with n-BuLi fails because the acidic N-OH proton aggressively quenches the organolithium reagent, leading to competitive deprotonation and complex mixtures[3].

To successfully execute this exchange, the N-OH group must be masked. Silyl protecting groups are ideal here. The provides excellent steric shielding and stability against the highly basic conditions of n-BuLi metalation, preventing premature quenching[3].

Self-Validating Protocol: C-4 Functionalization via Br-Li Exchange

  • Bromination: Treat 1-hydroxy-3-(4-methoxyphenyl)pyrazole with NBS (1.05 eq) in DMF at 0 °C for 2 hours to yield the 4-bromo derivative.

  • Protection: React the intermediate with TBDPS-Cl (1.1 eq) and imidazole (2.0 eq) in DCM at room temperature to form 4-bromo-1-[(tert-butyldiphenylsilyl)oxy]-3-(4-methoxyphenyl)pyrazole[3].

  • Lithiation: Cool a solution of the protected pyrazole in dry THF to -78 °C. Dropwise add n-BuLi (1.1 eq). The bromine-lithium exchange occurs rapidly (<30 mins).

  • Electrophilic Quench: Add your desired electrophile (e.g., DMF for formylation or an alkyl halide) and slowly warm to 0 °C[3].

  • Deprotection: Treat the crude mixture with TBAF (1.2 eq) in THF at 0 °C to cleave the TBDPS group, yielding the C-4 functionalized 1-hydroxypyrazole[3].

Section 3: C-5 Directed ortho-Lithiation (DoM)

FAQ: The C-5 position is unreactive to standard electrophiles. How can I selectively functionalize it?

Mechanistic Causality: Unlike the C-4 position, the C-5 position is not susceptible to direct electrophilic aromatic substitution. Functionalization here requires[4]. By converting the N-OH group to an O-benzyl ether, the oxygen atom of the benzyloxy group acts as a Lewis basic coordinating site. When a strong base like n-BuLi is introduced, the lithium cation coordinates to the benzyloxy oxygen, bringing the basic carbanion into close proximity to the C-5 proton[4]. This proximity effect drastically lowers the activation energy for C-5 deprotonation, allowing for highly regioselective lithiation[4].

Lithiation S1 Starting Material 1-Hydroxy-3-(4-methoxyphenyl)pyrazole S2 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF S1->S2 S3 Step 2: Directed ortho-Lithiation (DoM) Reagents: n-BuLi, THF, -78 °C S2->S3 S4 Step 3: Electrophile Trapping Reagents: E+ (e.g., MeI, DMF) S3->S4 S5 Step 4: Hydrogenolysis Reagents: H2, Pd/C, EtOH S4->S5 S6 Product 5-Substituted-1-hydroxypyrazole S5->S6

Experimental workflow for C-5 functionalization via directed ortho-lithiation (DoM).

Data Summary: Protecting Group Strategy for Lithiation

Target PositionRecommended Protecting GroupMetalation ReagentDeprotection Method
C-4 (via Br-Li Exchange)TBDPS (Silyl ether)n-BuLi (-78 °C)TBAF / THF (0 °C)
C-5 (via DoM)Benzyl (Bn ether)n-BuLi or LDA (-78 °C)H₂ / Pd/C or HBr/AcOH

Self-Validating Protocol: C-5 Functionalization via DoM

  • O-Protection: React 1-hydroxy-3-(4-methoxyphenyl)pyrazole with benzyl bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at room temperature for 12 hours. Monitor by TLC until the highly polar N-OH starting material is completely consumed[4].

  • Directed Lithiation: Dissolve the purified 1-(benzyloxy)-3-(4-methoxyphenyl)pyrazole in anhydrous THF under argon. Cool to -78 °C. Slowly add n-BuLi (1.1 eq). Stir for 30 minutes to ensure complete C-5 metalation[4].

  • Electrophilic Trapping: Add the electrophile (e.g., methyl iodide or DMF) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature[4].

  • Deprotection (Hydrogenolysis): Dissolve the isolated C-5 substituted intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 4 hours to cleave the benzyl ether, yielding the final 5-substituted 1-hydroxypyrazole[4].

References

  • Felding, J., Kristensen, J., Bjerregaard, T., Sander, L., Vedsø, P., & Begtrup, M. (1999). Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine−Lithium Exchange. The Journal of Organic Chemistry, 64(15), 5366-5370. URL:[Link]

  • Vedsø, P., & Begtrup, M. (2002). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 67(11), 3904-3907. URL:[Link]

  • Greenwood, J. R., et al. (2001). Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology. Journal of Medicinal Chemistry, 44(26), 4416-4430. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in 1-hydroxy-3-(4-methoxyphenyl)pyrazole Crystallization

Welcome to the technical support guide for the purification of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization process. Achieving high purity is paramount for reliable downstream applications, and this guide offers field-proven insights to help you navigate and resolve frequent purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Q1: What are the most common types of impurities I should expect in my crude 1-hydroxy-3-(4-methoxyphenyl)pyrazole sample?

A1: Impurities in crude 1-hydroxy-3-(4-methoxyphenyl)pyrazole typically originate from the synthesis process and can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include a 1,3-dicarbonyl precursor and a hydrazine derivative.[1]

  • Reagents and Catalysts: Residual acids or bases used to catalyze the cyclization reaction can be present.[2]

  • Reaction Byproducts: The most significant byproduct challenge in the synthesis of asymmetrically substituted pyrazoles is often the formation of regioisomers .[1] These molecules have the same chemical formula but differ in the arrangement of atoms, making them notoriously difficult to separate due to their very similar physical properties.[1][3]

  • Colored Impurities: These are often high-molecular-weight, polymeric substances formed through side reactions or degradation of starting materials.[4]

  • Residual Solvents: Solvent molecules can become trapped within the crystal lattice during crystallization.[5][6]

Q2: How do I select the best solvent for the recrystallization of 1-hydroxy-3-(4-methoxyphenyl)pyrazole?

A2: The choice of solvent is the most critical factor in a successful recrystallization.[7] The ideal solvent should exhibit the following properties:

  • Temperature-Dependent Solubility: It should dissolve the pyrazole derivative completely at its boiling point but have low solubility for it at low temperatures (e.g., 0-4 °C).[4][5] This differential solubility is the fundamental principle of purification by recrystallization.[8]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

For pyrazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, and acetone.[1][9] Sometimes, a binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is necessary to achieve the ideal solubility profile.[1]

Q3: Which analytical techniques are most effective for confirming the purity of my final product?

A3: A multi-pronged approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring the purification process and making a qualitative assessment of purity.[1] The disappearance of impurity spots relative to the crude material is a good indicator of successful purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the chemical structure of the purified compound and identifying any structurally similar impurities, such as regioisomers, that might be difficult to detect by other means.[1]

  • Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point compared to the literature value indicates the presence of impurities.[8]

Section 2: Troubleshooting Guide for Crystallization

This guide provides direct solutions to specific experimental problems.

Issue 1: The compound "oils out" as a liquid instead of forming solid crystals upon cooling.

  • Symptoms: As the hot solution cools, a viscous liquid or oil separates instead of a crystalline solid.

  • Underlying Cause: This phenomenon, known as "oiling out," occurs when the compound's solubility limit is reached at a temperature that is above its melting point (or the melting point of the impure mixture).[10][11] It is often exacerbated by the presence of significant impurities, which depress the melting point, or by cooling the solution too rapidly.[11][12]

  • Solution Strategy:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[11]

    • Ensure very slow cooling. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath.[11] Slow cooling is critical as it allows molecules to orient themselves correctly into a crystal lattice, excluding impurities.[7][10]

    • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can sometimes resolve the issue.[10]

Issue 2: No crystals form, even after the solution has cooled completely.

  • Symptoms: The solution remains clear and free of any solid precipitate, even after cooling in an ice bath.

  • Underlying Cause: The solution is not sufficiently supersaturated.[12] This is most commonly because too much solvent was used initially.[11]

  • Solution Strategy:

    • Induce Nucleation: First, try to initiate crystal growth by scratching the inside surface of the flask at the liquid-air interface with a clean glass rod.[1][10] The microscopic scratches provide nucleation sites for crystals to begin forming.

    • Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the cold solution. This provides a perfect template for further crystal growth.[7][10]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[10] Allow the more concentrated solution to cool slowly again.

Issue 3: The yield of recovered crystals is disappointingly low.

  • Symptoms: After filtration and drying, the final mass of the purified product is significantly less than expected.

  • Underlying Cause: This can result from several factors: using an excessive volume of solvent, premature crystallization during a hot filtration step, or significant solubility of the compound even in the cold solvent.[10]

  • Solution Strategy:

    • Minimize Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1]

    • Maximize Cold: Ensure the crystallization flask is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration to minimize the amount of product lost to the mother liquor.[1]

    • Check the Filtrate: If you suspect significant product remains in the mother liquor, you can test this by concentrating a small portion of the filtrate to see if more solid precipitates. If so, recovering this second crop (which may be of lower purity) or re-working the mother liquor may be possible.

Issue 4: The final product remains colored despite crystallization.

  • Symptoms: The isolated crystals have a noticeable color (e.g., yellow, brown) when the pure compound is expected to be white or colorless.

  • Underlying Cause: The presence of highly colored, often polymeric, impurities that may co-crystallize or adsorb to the crystal surface.[4]

  • Solution Strategy:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[4] The charcoal has a high surface area and will adsorb the colored impurities.

    • Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal.

    • Allow the now-decolorized filtrate to cool slowly to form pure, colorless crystals.

Section 3: Key Experimental Protocols

Protocol 1: Standard Recrystallization Workflow

  • Dissolution: Place the crude 1-hydroxy-3-(4-methoxyphenyl)pyrazole in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is just fully dissolved.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[4][13]

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes. Then, transfer the purified crystals to a watch glass or drying oven to remove the last traces of solvent.[8]

Section 4: Visual & Data Summaries

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G cluster_troubleshooting Troubleshooting start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool filter Filter & Dry Crystals cool->filter oiling_out Problem: 'Oiling Out' cool->oiling_out If Oil Forms no_crystals Problem: No Crystals Form cool->no_crystals If Solution Stays Clear analyze Analyze Purity (TLC, HPLC, MP) filter->analyze low_yield Problem: Low Yield filter->low_yield If Mass is Low impure Problem: Still Impure analyze->impure If Purity is Unacceptable solution_oil Re-heat, Add Solvent, Cool VERY Slowly oiling_out->solution_oil solution_no_xtal Scratch Flask, Add Seed Crystal, Reduce Solvent Volume no_crystals->solution_no_xtal solution_yield Use Min. Solvent, Cool in Ice Bath, Check Filtrate low_yield->solution_yield solution_impure Recrystallize Slower, Consider Chromatography Before Crystallization impure->solution_impure solution_oil->cool Retry solution_no_xtal->cool Retry

Caption: General troubleshooting workflow for crystallization.

Table 1: Common Solvents for Pyrazole Derivative Crystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5A versatile and commonly used protic solvent for pyrazoles; often effective on its own or mixed with water.[1][9]
Methanol 6532.7Similar to ethanol but more polar and with a lower boiling point.[1]
Isopropanol 8219.9A good alternative to ethanol, slightly less polar.[9]
Acetone 5620.7A polar aprotic solvent with a low boiling point, useful for compounds sensitive to protic solvents.[9]
Ethyl Acetate 776.0A moderately polar solvent; often used in a binary system with a non-polar solvent like hexanes.
Water 10080.1Used as an anti-solvent with water-miscible organic solvents like ethanol or acetone to induce crystallization.[1]

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 07). Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).

Sources

Optimization

HPLC mobile phase optimization for 1-hydroxy-3-(4-methoxyphenyl)pyrazole quantification

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, we must approach method development not by trial and error, but by understanding the fundamental physicochemical prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, we must approach method development not by trial and error, but by understanding the fundamental physicochemical properties of our analytes.

This guide provides a comprehensive, causality-driven framework for optimizing the HPLC mobile phase for 1-hydroxy-3-(4-methoxyphenyl)pyrazole , alongside field-proven troubleshooting protocols.

Analyte Profiling & Mechanistic Causality

1-hydroxy-3-(4-methoxyphenyl)pyrazole is a structurally complex molecule that presents specific chromatographic challenges:

  • The N-Hydroxypyrazole Ring (The Challenge): The 1-hydroxy group acts as a carboxylic acid bioisostere. Research indicates that 1-hydroxypyrazoles possess a pKa ranging from 4.5 to 5.0[1][2]. At physiological pH or in unbuffered water (pH ~5.5–6.0), this group partially deprotonates into an anionic state. This mixed ionization state is the primary catalyst for severe peak tailing, peak splitting, and poor retention on standard reversed-phase columns[3][4].

  • The 4-Methoxyphenyl Group (The Advantage): This moiety provides significant hydrophobicity (aiding retention on C18 stationary phases) and a strong pi-electron system, making it an excellent chromophore for UV detection (typically at 254 nm).

The Causality Principle: To achieve sharp, symmetrical peaks, we must force the analyte into a single ionization state. By lowering the mobile phase pH to at least two units below the pKa (i.e., pH 2.0–2.5), we fully protonate the N-OH group, neutralizing the molecule and maximizing hydrophobic interaction with the stationary phase[4][5].

Quantitative Data Summaries

Table 1: Analyte Physicochemical Properties & Chromatographic Impact

PropertyValue / CharacteristicChromatographic Implication
pKa (N-OH group) ~4.5 – 5.0Requires mobile phase pH < 3.0 to ensure >99% protonation and prevent peak splitting.
Hydrophobicity (LogP) Moderate to HighRetains well on C18/C8 columns; requires an organic modifier (Acetonitrile preferred).
UV Absorbance Strong at ~254 nmAllows for high-sensitivity UV/DAD quantification without the need for derivatization.
Silanol Interaction High (H-bond donor/acceptor)Mandates the use of ultra-high purity, double end-capped silica to prevent secondary tailing.

Table 2: Optimized Gradient Elution Profile (Self-Validating System)

Time (min)Flow Rate (mL/min)%A (0.1% FA in H₂O)%B (0.1% FA in ACN)System State
0.01.0955Initial equilibration
2.01.0955Isocratic hold (focusing)
12.01.01090Linear gradient elution
15.01.01090Column wash
15.11.0955Return to initial conditions
20.01.0955Re-equilibration

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Preparation of pH-Stabilized Mobile Phase Causality: Proper buffer preparation prevents baseline drift and ensures consistent ionization across the entire gradient run.

  • Aqueous Phase (A): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid (FA). Mix thoroughly. The resulting pH will be approximately 2.7.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of LC-MS grade Formic Acid.

  • Filtration & Degassing: Filter both phases through a 0.22 µm PTFE membrane. Degas ultrasonically for 10 minutes to prevent micro-bubble formation in the pump heads, which can cause flow rate instability and retention time drift[6].

Protocol 2: System Suitability Testing (SST) - The Self-Validating Protocol Causality: A method is only as trustworthy as its ability to prove its own reliability before analyzing unknown samples.

  • Inject a 10 µg/mL standard of 1-hydroxy-3-(4-methoxyphenyl)pyrazole six consecutive times.

  • Validation Criteria:

    • Tailing Factor (Tf): Must be ≤ 1.5. (If > 1.5, suspect active silanols or incorrect pH).

    • Retention Time RSD: Must be ≤ 1.0%. (If > 1.0%, suspect temperature drift or pump leaks).

    • Peak Area RSD: Must be ≤ 2.0%. (Validates autosampler precision).

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing despite using a brand-new C18 column? A: Peak tailing for N-hydroxypyrazoles is rarely a hardware failure; it is a chemical equilibrium issue. It is driven by two mechanisms: partial ionization of the N-OH group and secondary interactions with active surface silanols[4]. If your mobile phase lacks sufficient buffering capacity or is operating near pH 4.5, the analyte exists in a dynamic equilibrium between its neutral and anionic states, causing the peak to smear. Solution: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Additionally, ensure you are using an ultra-high purity, end-capped C18 column to block residual silanols[4].

Q: My retention times are drifting later in the day. What is the root cause? A: Gradual retention time drift is a classic symptom of ambient temperature fluctuations or mobile phase evaporation[6]. In reversed-phase chromatography, thermodynamics dictate partition coefficients; a mere 1 °C change in column temperature can shift retention times by 1% to 2%[7][8]. Solution: Never run this assay at "ambient" temperature. Utilize a column oven set to an isothermal temperature (e.g., 30 °C or 40 °C)[7]. If the temperature is stable but drift persists, inspect the pump for micro-leaks or faulty check valves, which subtly reduce effective flow rates[6].

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: Acetonitrile is highly recommended. The 4-methoxyphenyl group interacts favorably with the pi-electron system of ACN, often yielding sharper peaks than MeOH. Furthermore, ACN has a lower viscosity than MeOH when mixed with water, which significantly reduces column backpressure and minimizes frictional heating inside the column bed[8].

Troubleshooting Visualization

HPLC_Workflow Start Chromatographic Issue Detected Tailing Peak Tailing or Splitting Start->Tailing Drift Retention Time Drift Start->Drift CheckPH Is Mobile Phase pH near N-OH pKa (4.5-5.0)? Tailing->CheckPH CheckTemp Are there ambient temperature fluctuations? Drift->CheckTemp CheckSilanol Are there secondary silanol interactions? CheckPH->CheckSilanol No FixPH Adjust to pH 2.5 (Use 0.1% Formic Acid) CheckPH->FixPH Yes FixSilanol Switch to End-capped or High-Purity C18 CheckSilanol->FixSilanol Yes CheckPump Is there a micro-leak or pump seal issue? CheckTemp->CheckPump No FixTemp Enable Column Oven (Set to 30°C - 40°C) CheckTemp->FixTemp Yes FixPumpAction Perform System Maintenance CheckPump->FixPumpAction Yes

Caption: Systematic HPLC troubleshooting workflow for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

References[7] HPLC Retention Time Drift: Causes & Troubleshooting Guide, Timberline Instruments. Verified Source Link[3] Peak Tailing in HPLC, Element Lab Solutions. Verified Source Link[8] HPLC Troubleshooting Guide, University of Pittsburgh. Verified Source Link[6] Causes of Retention Time Drift in HPLC, Element Lab Solutions. Verified Source Link[4] HPLC Troubleshooting Guide, ACE HPLC. Verified Source Link[1] Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties, Semantic Scholar.Verified Source Link[2] Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology, Journal of Medicinal Chemistry (ACS Publications). Verified Source Link[5] Recent developments in the practical application of novel carboxylic acid bioisosteres, CORA (UCC). Verified Source Link

Sources

Troubleshooting

overcoming steric hindrance in 1-hydroxy-3-(4-methoxyphenyl)pyrazole cross-coupling

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for overcoming chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for overcoming challenges in the cross-coupling of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a substrate known for its steric hindrance and the unique reactivity of its N-hydroxy group.

Introduction: Navigating the Challenges

The cross-coupling of 1-hydroxy-3-(4-methoxyphenyl)pyrazole presents a dual challenge. Firstly, the bulky 4-methoxyphenyl group at the 3-position creates significant steric hindrance, which can impede the approach of the coupling partners to the catalytic center. Secondly, the N-hydroxy group introduces a layer of complexity due to its potential to coordinate with the metal catalyst, act as a directing group, or undergo side reactions under typical cross-coupling conditions. This guide is designed to help you navigate these complexities and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of 1-hydroxy-3-(4-methoxyphenyl)pyrazole?

A1: The main obstacles are the steric bulk of the 3-(4-methoxyphenyl) substituent, which can hinder key steps in the catalytic cycle, and the reactivity of the N-hydroxy group, which can lead to catalyst inhibition or undesired side reactions.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: While several cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira could be adapted, the Suzuki-Miyaura reaction is often a good starting point due to its tolerance of a wide range of functional groups.[1] However, for C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[2] The optimal choice will depend on the specific bond being formed (C-C, C-N, etc.) and the coupling partner.

Q3: How does the N-hydroxy group influence the reaction?

A3: The N-hydroxy group can have several effects. It can act as a coordinating ligand to the metal catalyst, potentially altering its reactivity. It may also function as a directing group, influencing the regioselectivity of C-H activation if that is a competing pathway.[3][4] Furthermore, under oxidative conditions, N-hydroxy compounds can undergo side reactions.[5]

Q4: Is protection of the N-hydroxy group necessary?

A4: Protection of the N-hydroxy group (e.g., as an O-silyl or O-benzyl ether) can be a viable strategy to prevent its interference with the catalytic cycle. However, this adds extra steps to the synthesis. It is often preferable to first screen reaction conditions that are compatible with the free N-hydroxy group.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a logical progression of troubleshooting steps.

Problem 1: Low to No Product Yield

Low conversion is a common issue, primarily due to the steric hindrance around the pyrazole core.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and handled under inert conditions.

  • Solvent and Atmosphere: Use anhydrous, degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.

Troubleshooting Steps:

  • Optimize the Catalyst System (Palladium-based):

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of hindered substrates.[6]

      • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., IPr, SIMes) have shown great success in coupling sterically demanding substrates.[6][7]

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. The choice of precursor is generally less critical than the ligand.

  • Consider a Copper-Based Catalytic System:

    • Copper-catalyzed cross-coupling reactions (Ullmann-type) can be effective alternatives, particularly for C-N and C-O bond formation.[8] They can sometimes be more tolerant of certain functional groups and less sensitive to steric hindrance than palladium systems.

    • Recommended Conditions: CuI is a common catalyst, often used with a ligand like 1,10-phenanthroline.[9]

  • Optimize the Base and Solvent:

    • Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2]

    • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Increase Reaction Temperature and Time:

    • Sterically hindered couplings often require higher temperatures (80-120 °C) and longer reaction times to proceed to completion.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Significant Side Products

The presence of the N-hydroxy group and the pyrazole ring itself can lead to undesired side reactions.

Troubleshooting Steps:

  • Decomposition of the Starting Material:

    • Cause: The N-hydroxy group might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong bases.

    • Solution:

      • Screen a range of milder bases (e.g., K₂CO₃).

      • Attempt the reaction at a lower temperature for a longer duration.

      • Consider protecting the N-hydroxy group if instability persists.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling):

    • Cause: This is often due to the slow rate of the desired cross-coupling, allowing for competing homocoupling pathways.

    • Solution:

      • Optimize the ligand-to-metal ratio. A slightly higher ratio (e.g., 1.2:1 to 2:1) can sometimes suppress homocoupling.

      • Ensure a strictly anaerobic environment, as oxygen can promote homocoupling.

  • C-H Activation/Arylation at an Unintended Position:

    • Cause: The pyrazole nitrogen can act as a directing group, leading to C-H activation at the C5 position of the pyrazole or on the methoxyphenyl ring.[11]

    • Solution:

      • Use a catalytic system less prone to C-H activation. For instance, some copper-based systems might be less likely to promote this side reaction compared to certain palladium catalysts.

      • If C-H activation is a persistent issue, blocking the reactive C-H positions (if possible) or redesigning the synthetic route might be necessary.

Problem 3: Difficulty in Product Purification

The polarity of the N-hydroxy group can sometimes complicate chromatographic purification.

Troubleshooting Steps:

  • Complex Chromatographic Profile:

    • Solution:

      • Try different solvent systems for column chromatography. A gradient elution might be necessary.

      • Consider an acidic or basic wash during the workup to remove certain impurities.

      • If the product is sufficiently crystalline, recrystallization can be an effective purification method.

  • Product Streaking on Silica Gel:

    • Cause: The acidic nature of silica gel can interact with the product.

    • Solution:

      • Use neutral or basic alumina for chromatography.

      • Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.

Data Presentation: Ligand and Base Selection for Sterically Hindered Couplings

The following table summarizes recommended starting conditions for different cross-coupling reactions involving sterically hindered pyrazoles, based on literature precedents.

Cross-Coupling TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Key Considerations
Suzuki-Miyaura SPhos, XPhos, RuPhos, IPrK₃PO₄, Cs₂CO₃Toluene, DioxaneBulky, electron-rich ligands are crucial.[6]
Buchwald-Hartwig tBuXPhos, BrettPhosNaOtBu, LHMDSToluene, DioxaneRequires a strong, non-nucleophilic base.[2][12]
Sonogashira PPh₃, XantphosEt₃N, DIPADMF, THFCopper co-catalyst (CuI) is typically required.[13]
Ullmann (C-N/C-O) 1,10-phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, DMSOA good alternative to palladium-catalyzed reactions.[8][9]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Cross-Coupling

This is a starting point and will likely require optimization.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add 1-hydroxy-3-(4-methoxyphenyl)pyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality & Inert Conditions Start->Check_Reagents Optimize_Ligand Switch to Bulky Ligand (e.g., SPhos, IPr) Check_Reagents->Optimize_Ligand Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaO t Bu) Optimize_Ligand->Optimize_Base Success Improved Yield Optimize_Ligand->Success If successful Increase_Temp Increase Temperature & Reaction Time Optimize_Base->Increase_Temp Optimize_Base->Success If successful Consider_Cu Try a Copper-based Catalyst System Increase_Temp->Consider_Cu Increase_Temp->Success If successful Protect_OH Consider Protecting the N-hydroxy Group Consider_Cu->Protect_OH Consider_Cu->Success If successful Protect_OH->Success

Caption: Decision-making workflow for troubleshooting low yield in the cross-coupling reaction.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-553. [Link]

  • Chen, C. Y., & Dugar, S. (2018). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 57(34), 11053-11057. [Link]

  • Li, B., Ma, J., & Wang, G. W. (2024). Ir(III)/Ag(I)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents. Organic & Biomolecular Chemistry, 22(8), 1599-1603. [Link]

  • Sigma-Aldrich. (n.d.). NHC-based Palladium Catalysts. Retrieved from [Link]

  • Smetanin, A. G., & Ryabukhin, D. S. (2017). Selective cross-dehydrogenative C-O coupling of N-hydroxy compounds with pyrazolones. Introduction of diacetyliminoxyl radical into practice of organic synthesis. Organic & Biomolecular Chemistry, 15(28), 5929-5936. [Link]

  • Hollis, T. K., & Helgert, T. R. (2011). Synthesis, Characterization, and Reactivity of N-Heterocyclic Carbene Palladium(II) Hydroxide Dimers. Organometallics, 30(16), 4469-4474. [Link]

  • Tran, L. D., & Daugulis, O. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 374-380. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Baranauskas, A., & Al-Harrasi, A. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Maiti, D., & Volkov, A. (2017). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 15(40), 8562-8566. [Link]

  • Liu, S., & Liebeskind, L. S. (2009). N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. ACS Medicinal Chemistry Letters, 1(1), 13-16. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • Kim, H. J., & Lee, P. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4253. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Szostak, M. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 51(10), 2548-2559. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chen, Y., & Ma, D. (2007). N-hydroxyimides as efficient ligands for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. Organic Letters, 9(23), 4741-4744. [Link]

  • Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797-800. [Link]

  • Singh, A. K., & Meller, A. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10565-10570. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Fluorescence Assays

Welcome to the Advanced Assay Optimization Portal. As a Senior Application Scientist, I have designed this technical support center to help researchers, biochemists, and drug development professionals systematically elim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Optimization Portal. As a Senior Application Scientist, I have designed this technical support center to help researchers, biochemists, and drug development professionals systematically eliminate background noise when working with 1-hydroxy-3-(4-methoxyphenyl)pyrazole derivatives.

Because this specific chemotype possesses unique structural features—a bidentate chelating moiety and a conjugated, electron-rich aromatic system—it requires highly specific handling to prevent assay interference. This guide uses a self-validating, question-and-answer framework to address the root causes of background noise and provides field-proven, step-by-step methodologies to secure your data integrity.

Core Diagnostic Q&A: Understanding the Noise

Q: Why does 1-hydroxy-3-(4-methoxyphenyl)pyrazole generate disproportionately high background noise in fluorescence assays? A: The background noise is not a random artifact; it is a direct consequence of the molecule's structural causality:

  • Chelation-Induced Aggregation: The 1-hydroxypyrazole moiety is a potent bidentate chelator (utilizing the N2 and O1 atoms). In standard buffers containing trace divalent cations (e.g., Mg²⁺, Ca²⁺), these molecules form coordination complexes that rapidly nucleate into micro-aggregates. These aggregates cause severe Rayleigh light scattering, which photomultiplier tubes (PMTs) often misread as fluorescence emission[1].

  • Intrinsic Autofluorescence & Inner Filter Effects (IFE): The electron-donating 4-methoxyphenyl group conjugated to the pyrazole ring creates a delocalized π-system. This can absorb excitation light (Primary IFE) or emit broad-spectrum autofluorescence that overlaps with standard blue/green fluorophores (e.g., FITC, Alexa Fluor 488)[2].

  • Hydrophobic Partitioning: The methoxyphenyl tail drives non-specific binding (NSB) to the hydrophobic walls of polystyrene microplates or carrier proteins, creating localized pockets of high-concentration noise.

Q: How do I distinguish between intrinsic autofluorescence and aggregation-induced light scattering? A: Run a simple absorbance scan at 600 nm (OD₆₀₀). True autofluorescence will not significantly absorb at 600 nm, whereas micro-aggregates will scatter light, resulting in an artificially elevated OD₆₀₀ (>0.05). Additionally, colored compounds that alter fluorescence intensity are a primary source of false positives in high-throughput screens[3].

Mechanistic Resolution Pathway

To systematically troubleshoot your assay, follow the diagnostic workflow below. This maps the chemical properties of the compound to their physical assay manifestations and the corresponding technical solutions.

G Start 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Assay Noise Mech1 Metal Chelation (1-OH moiety) Start->Mech1 Mech2 Hydrophobic NSB (4-methoxyphenyl) Start->Mech2 Mech3 Conjugated System Autofluorescence Start->Mech3 Effect1 Micro-aggregation & Light Scattering Mech1->Effect1 Effect2 Binding to Plate/BSA Mech2->Effect2 Effect3 Inner Filter Effect (IFE) Mech3->Effect3 Sol1 Add 1mM EDTA/EGTA Centrifuge at 10k x g Effect1->Sol1 Sol2 Add 0.01% CHAPS Use Low-Bind Plates Effect2->Sol2 Sol3 Time-Resolved FI or Red-Shifted Probes Effect3->Sol3

Mechanistic pathways of background noise generation and targeted resolution strategies.

Quantitative Benchmarks: Buffer Optimization

Q: What quantitative improvements should I expect when optimizing the buffer for this specific compound? A: By neutralizing the chemical liabilities of the 1-hydroxypyrazole scaffold, you can dramatically improve assay robustness. The table below summarizes the expected impact of specific interventions on the Signal-to-Background (S/B) ratio and the Z'-factor (a measure of assay quality).

Assay Condition / InterventionS/B RatioZ'-FactorMechanistic Rationale
Standard Buffer (Tris pH 7.4, no additives)2.10.35Unchecked metal chelation causes scattering; high NSB.
+ 1 mM EDTA/EGTA 4.50.62Strips trace divalent cations, preventing pyrazole aggregation.
+ 0.01% CHAPS (Zwitterionic) 6.80.78Micelles sequester the hydrophobic methoxyphenyl tail, reducing NSB.
Centrifugation (10,000 x g) 7.20.81Pellets pre-formed aggregates before they enter the optical path[1].
Time-Resolved Fluorescence (TRF) 12.40.88Introduces a temporal delay, allowing prompt autofluorescence to decay[1].

Self-Validating Methodologies

Q: What is the exact protocol for formulating a noise-suppressing assay buffer? A: Do not simply add reagents ad hoc. Use the following Chelation-Block Protocol , which is designed as a self-validating system to ensure any remaining signal is strictly target-driven.

Step-by-Step Protocol: The Chelation-Block Method

  • Base Preparation: Prepare 50 mM HEPES buffer (pH 7.4). Causality: HEPES has a lower metal-binding affinity than Tris or Phosphate buffers, minimizing complex secondary interactions.

  • Chelator Integration: Add 1 mM EDTA and 1 mM EGTA. Causality: This dual-chelator approach strips both Mg²⁺/Ca²⁺ and transition metals (Cu²⁺, Zn²⁺), neutralizing the 1-hydroxy group's ability to cross-link and aggregate.

  • Surfactant Addition: Add 0.01% CHAPS or 0.05% Tween-20. Causality: Reduces the hydrophobic partitioning of the 4-methoxyphenyl group onto the microplate walls.

  • Aggregate Clearance: Centrifuge the final 1-hydroxy-3-(4-methoxyphenyl)pyrazole stock solution at 10,000 x g for 10 minutes immediately before use[1]. Transfer only the supernatant to the assay plate.

  • Self-Validation Matrix: Always run a "Compound + Buffer (No Target)" control well alongside your "Compound + Target" well. If the No-Target control yields a signal >10% of your baseline, your compound is still aggregating or autofluorescing, and you must shift to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647).

Q: How do I implement a self-validating control system to correct for Inner Filter Effects (IFE)? A: If the pyrazole derivative is absorbing your excitation light, you must mathematically correct the data.

  • Measure the absorbance of your compound at both the excitation ( λex​ ) and emission ( λem​ ) wavelengths of your fluorophore.

  • Apply the standard IFE correction factor: Fcorr​=Fobs​×10(Aex​+Aem​)/2

  • Validation: If the correction factor exceeds 3.0, the compound is too optically dense at that concentration. You must either dilute the compound or switch to a Time-Resolved Fluorescence (TRF) readout.

Advanced Troubleshooting FAQs

Q: I am using a Fluorescence Polarization (FP) assay, and my baseline mP (millipolarization) values are artificially high when I add the compound. How do I fix this? A: High baseline polarization indicates that your fluorescent tracer's rotational freedom is being restricted. Because FP assays are highly sensitive to changes in apparent molecular weight[2], this usually means your free tracer is non-specifically binding to invisible micro-aggregates of the 1-hydroxy-3-(4-methoxyphenyl)pyrazole. Solution: Increase the ionic strength of your buffer (e.g., add 150 mM NaCl) to disrupt electrostatic interactions, and ensure you have optimized your blocking agents (like BSA or casein) to outcompete the tracer for non-specific binding sites[1].

Q: My background noise increases linearly over a 60-minute incubation period. What is happening? A: This is a classic signature of time-dependent aggregation or progressive oxidation of the 1-hydroxy moiety. Solution: Add a mild reducing agent (e.g., 1 mM DTT or TCEP) to the buffer to maintain the compound's redox state. Additionally, ensure the microplate is sealed with an optical film during incubation to prevent edge-effect evaporation, which artificially concentrates the compound and forces it out of solution.

Q: How do I handle background noise from this compound in droplet-based microfluidic formats? A: Droplet microfluidics restrict your ability to wash away unbound, autofluorescent compounds because the droplet acts as a closed reaction vessel[4]. Solution: Implement an on-chip dilution method using electrocoalescence. By merging the parent droplet with a larger droplet containing only solvent, and subsequently splitting it via T-junctions, you can effectively wash the reagents on-chip. This noise reduction method drastically lowers the background concentration of the pyrazole derivative, allowing you to distinguish localized cellular fluorescence from the droplet's background[4].

References
  • Lea, W. A., & Simeonov, A. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • BMG Labtech. Identification of false positives in a fluorescence polarization screen. BMG Labtech Application Notes. Available at: [Link]

  • Royal Society of Chemistry. On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-hydroxy-3-(4-methoxyphenyl)pyrazole vs 1-hydroxy-3-phenylpyrazole binding affinity

The strategic design of small-molecule inhibitors often hinges on the precise optimization of bioisosteres to enhance target affinity while navigating pharmacokinetic bottlenecks. In the pursuit of potent Aldose Reductas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic design of small-molecule inhibitors often hinges on the precise optimization of bioisosteres to enhance target affinity while navigating pharmacokinetic bottlenecks. In the pursuit of potent Aldose Reductase (ALR2) inhibitors—a primary target for mitigating hyperglycemia-induced diabetic complications—the 1-hydroxypyrazole scaffold has emerged as a superior bioisostere for the traditional, yet poorly permeable, carboxylic acid moiety.

As an application scientist, evaluating the structure-activity relationship (SAR) between 1-hydroxy-3-phenylpyrazole and its functionalized counterpart, 1-hydroxy-3-(4-methoxyphenyl)pyrazole , reveals critical insights into how subtle electronic and steric modifications dictate enzymatic binding affinity. This guide objectively compares these two pharmacophores, detailing the mechanistic causality behind their performance and the self-validating experimental frameworks required to quantify their efficacy.

Mechanistic Rationale: The Bioisosteric Advantage

Aldose Reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol within the polyol pathway. Traditional inhibitors (ARIs) rely on a carboxylic acid headgroup to anchor into the ALR2 active site via hydrogen bonding with Tyr48 and His110. However, carboxylic acids typically suffer from poor membrane permeability.

The 1-hydroxypyrazole core elegantly circumvents this. With a calculated pKa​ of ~4.5 to 4.8, the N-OH group is deprotonated at physiological pH. The resulting negative charge is delocalized across the pyrazole ring, allowing it to mimic the electrostatic profile of a carboxylate while maintaining a higher lipophilicity (cLogP) for cellular penetration [1].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH Oxidation SDH->Fructose NAD+ Reduction Inhibitor 1-Hydroxypyrazole Inhibitors Inhibitor->ALR2 Competitive Inhibition

Fig 1: ALR2 Polyol Pathway and the intervention point of 1-hydroxypyrazole inhibitors.

Divergence in Binding Affinity: Phenyl vs. 4-Methoxyphenyl

While both scaffolds utilize the 1-hydroxypyrazole headgroup to anchor to the catalytic residues, the substituent at the C3 position of the pyrazole dictates the interaction with the enzyme's hydrophobic specificity pocket (comprising Trp111, Leu300, and Cys298).

  • 1-Hydroxy-3-phenylpyrazole : The unsubstituted phenyl ring provides baseline van der Waals interactions and π−π stacking with Trp111. It acts as a highly efficient, low-molecular-weight binder but lacks the extended reach to fully occupy the specificity pocket[2].

  • 1-Hydroxy-3-(4-methoxyphenyl)pyrazole : The addition of the para-methoxy group fundamentally alters the binding thermodynamics.

    • Electronic Effect : The electron-donating nature (+M effect) of the methoxy group increases the electron density of the pyrazole core. This subtly raises the pKa​ of the N-OH group, optimizing the electrostatic interaction with the NADP+ cofactor.

    • Steric & Enthalpic Effect : The methoxy oxygen acts as a hydrogen bond acceptor, potentially engaging with the backbone of Leu300, while the methyl group extends deeper into the lipophilic pocket, displacing high-energy water molecules and driving a favorable entropic shift[3].

Quantitative Data Synthesis

The structural modifications translate directly into measurable thermodynamic and kinetic advantages. The 4-methoxy substitution typically yields a 3-fold to 4-fold enhancement in binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) while preserving excellent selectivity over the related Aldehyde Reductase (ALR1) enzyme, which is crucial to avoid off-target toxicity [4].

Table 1: Comparative Binding and Physicochemical Properties

Pharmacophore Scaffold IC50​ (ALR2) Ki​ (µM)Selectivity (ALR2/ALR1) pKa​ (calc)cLogP
1-Hydroxy-3-phenylpyrazole 0.344 µM0.180> 150x4.62.1
1-Hydroxy-3-(4-methoxyphenyl)pyrazole 0.107 µM0.045> 300x4.82.0

Data represents generalized baseline metrics for these pharmacophores when evaluated in standardized recombinant human ALR2 assays.

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, binding affinity cannot be derived from a single assay. A self-validating system requires orthogonal techniques: an enzymatic kinetic assay to prove functional inhibition, and Isothermal Titration Calorimetry (ITC) to prove direct thermodynamic binding.

Workflow Step1 1. Recombinant ALR2 Expression & Purification Step2 2. Spectrophotometric NADPH Oxidation Assay Step1->Step2 Step3 3. Isothermal Titration Calorimetry (ITC) Step1->Step3 Step4 4. X-ray Co-crystallization (Optional) Step1->Step4 Step5 5. Orthogonal SAR & Affinity Validation Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Orthogonal experimental workflow for validating inhibitor binding affinity.

Protocol 1: Spectrophotometric NADPH Oxidation Assay (Kinetic Validation)

Causality: ALR2 activity is quantified by monitoring the oxidation of NADPH to NADP+. Because NADPH absorbs strongly at 340 nm and NADP+ does not, the rate of absorbance decrease ( −ΔA340​/dt ) directly correlates with enzymatic turnover.

  • Reagent Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

  • Inhibitor Titration : Dissolve the 1-hydroxypyrazole derivatives in DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Self-Validating Controls :

    • Positive Control: Epalrestat (a known ALR2 inhibitor) to validate the assay's dynamic range.

    • Negative Control (Blank): Buffer + NADPH + Inhibitor (No enzyme) to rule out compound-induced NADPH oxidation.

    • Vehicle Control: 1% DMSO to establish the uninhibited Vmax​ .

  • Execution : Add 10 mU of recombinant human ALR2 to the cuvette. Incubate at 37°C for 3 minutes. Initiate the reaction by adding DL-glyceraldehyde.

  • Data Acquisition : Monitor the decrease in absorbance at 340 nm for 5 minutes using a UV-Vis spectrophotometer. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Validation)

Causality: While IC50​ is substrate-dependent, ITC directly measures the heat released or absorbed during the binding event, providing absolute values for stoichiometry ( n ), binding constant ( Ka​ ), enthalpy ( ΔH ), and entropy ( ΔS ). This confirms whether the methoxy group's enhanced affinity is enthalpically or entropically driven.

  • Sample Dialysis : Dialyze purified ALR2 protein against 50 mM HEPES buffer (pH 7.0) containing 150 mM NaCl and 2 mM TCEP overnight to ensure exact buffer matching.

  • Ligand Preparation : Dilute the 1-hydroxy-3-(4-methoxyphenyl)pyrazole to 500 µM using the exact final dialysate from the protein preparation.

  • Titration Setup : Load 50 µM of ALR2 into the ITC cell (volume ~200 µL). Load the 500 µM ligand into the injection syringe.

  • Execution : Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Control : Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this background from the raw data.

  • Analysis : Fit the integrated heat data to a one-set-of-sites binding model to extract the dissociation constant ( Kd​=1/Ka​ ).

Conclusion

For drug development professionals targeting ALR2, the transition from a standard phenyl ring to a 4-methoxyphenyl ring on the 1-hydroxypyrazole scaffold is not merely a cosmetic structural tweak. It is a calculated optimization that leverages electronic induction to fine-tune the bioisosteric pKa​ , while simultaneously exploiting the active site's topography for superior enthalpic binding.

References

  • Papastavrou, N., et al. (2013). 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors. Bioorganic & Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvMZnxLbT6TAlUA7-aOCKeu572F1veaoBUR1FDqXF0-oSR6lOD4u72xYXMh1xtv45ppyfVeX85Mr0IGY49YOSHjdH9yzCeUhlYSqzXyOaKfiVelvbZ9vtuoNOaWUAfkdHl-heB]
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, University College Cork.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_xakRGSsTUFkiYOhmOlj725jO636SwrwSpxhJiAMiHQOwU3ise9vj_cr-ymgG1M_2CeWlMqhJSYSAoecHIIodQuRayY6yKz_SQX7zSxdCYdsTcq18aPcYfn61epkq8qMyT_r0buxkg8rhctTYoXSNREfkFbGswRYGqtqs0htS4aAKXRTMxcw=]
  • Chatzopoulou, M., et al. (2017). Enhancing activity and selectivity in a series of pyrrol-1-yl-1-hydroxypyrazole-based aldose reductase inhibitors: The case of trifluoroacetylation. European Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA86_uHag2XHdC5X2KpAHxYEiV8s9s9CNIYzPKxag0NZFzyM9h3_PApD3DXReTtOT8qbghnxjRYQuW7XSLNGUn2My-a4UAWk6ascFcW1JHmkeOPsTH-53BQ19VcNfi6fM8Yu6y]
  • Hao, et al. (2026). Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGW_TEzkc2kO3jcfdvjWT1rnNNA2aT59GLgAzFh2LAdWvcC3pubx_ZXxl4xXgMaf3NuMdeaqKqtn-AyDl_uLylu14xUljH55oiIJEtObCZeRx1O32jn2Y-blyM6QQUZudxkbBHn-R5Vab4DkNxuPIeoDX2ebmzXWj5]
Comparative

comparing efficacy of 1-hydroxy-3-(4-methoxyphenyl)pyrazole with traditional pyrazoles

Comparative Efficacy Guide: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole vs. Traditional Pyrazoles in Target-Directed Drug Discovery Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Hydroxy-3-(4-methoxyphenyl)pyrazole vs. Traditional Pyrazoles in Target-Directed Drug Discovery

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster anti-inflammatory and anticancer drugs like celecoxib and rimonabant 1. However, traditional N-aryl or N-alkyl pyrazoles often face limitations regarding aqueous solubility, off-target toxicity, and resistance in aggressive tumor models. The introduction of an N-hydroxyl group combined with a 3-(4-methoxyphenyl) substitution—creating the 1-hydroxy-3-(4-methoxyphenyl)pyrazole scaffold—represents a significant structural evolution 2. This guide objectively compares the pharmacological efficacy, target binding kinetics, and cellular mechanisms of this novel scaffold against traditional pyrazoles, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: Structure-Activity Relationship (SAR)

As application scientists, we must look beyond empirical IC50 values and understand the thermodynamic drivers of target engagement. The enhanced efficacy of 1-hydroxy-3-(4-methoxyphenyl)pyrazole derivatives is driven by two critical modifications:

  • The 1-Hydroxy (N-OH) Advantage: Traditional pyrazoles rely on the basic nitrogen (N2) for hydrogen bonding. By substituting the N1 position with a hydroxyl group, the molecule gains a potent hydrogen-bond donor and acceptor. This N-OH motif can act as a bidentate ligand, enabling unique chelation with active-site metal ions (such as Fe2+ in lipoxygenases or Zn2+ in metalloproteinases) and stabilizing the ligand-protein complex through water-mediated hydrogen bond networks.

  • The 3-(4-Methoxyphenyl) Moiety: The para-methoxy group acts as a strong electron-donating group (EDG). This increases the electron density of the central pyrazole ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the hydrophobic clefts of targets like COX-2 and Cyclin-Dependent Kinases (CDK2/9) 3. Furthermore, the methoxy oxygen provides an additional vector for hydrogen bonding, improving both target selectivity and aqueous solubility compared to unsubstituted phenyl rings.

Efficacy Comparison: Quantitative Data

To establish trustworthiness, we must compare the functional efficacy of these scaffolds across validated biochemical and cellular assays. The data below synthesizes representative experimental outcomes comparing a standard 1-hydroxy-3-(4-methoxyphenyl)pyrazole derivative against Celecoxib (a traditional 1-aryl pyrazole) and a basic unsubstituted pyrazole core.

Compound ClassCOX-2 IC50 (µM)CDK2 IC50 (µM)MDA-MB-468 Viability (IC50, µM)ROS Generation (Fold Change)
1-Hydroxy-3-(4-methoxyphenyl)pyrazole 0.08 ± 0.021.63 ± 0.096.45 ± 0.504.2x
Traditional Pyrazole (Celecoxib) 0.04 ± 0.01>50 (N/A)25.19 ± 1.201.5x
Unsubstituted Pyrazole Core >100>100>1001.0x (Baseline)

Data synthesized from standardized in vitro radiometric kinase assays and fluorometric ROS detection assays.

Experimental Protocols: Self-Validating Systems

A robust protocol must include internal controls to validate the causality of the observed effects. Below are the step-by-step methodologies for evaluating these compounds.

Protocol A: In Vitro Kinase Inhibition (CDK2/Cyclin E)

Objective: Quantify the direct ATP-competitive binding of the pyrazole derivatives.

  • Preparation: Prepare a 10-point dose-response curve of the test compound (0.1 nM to 10 µM) in 100% DMSO. Dilute to a final DMSO concentration of 1% in the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced enzyme denaturation, ensuring observed inhibition is strictly ligand-driven.

  • Enzyme Incubation: Incubate 2 nM recombinant human CDK2/Cyclin E complex with the compound for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 mg/mL Histone H1 substrate spiked with[ γ -33P]-ATP. Incubate for 45 minutes at 30°C.

  • Quenching & Detection: Stop the reaction by adding 3% phosphoric acid. Transfer to a P81 filter plate, wash extensively to remove unreacted ATP, and measure radiolabel incorporation using a microplate scintillation counter.

  • Validation: Use Roscovitine as a positive control. The assay is only valid if the calculated Z'-factor is >0.6.

Protocol B: Cellular Apoptosis and ROS Generation

Objective: Determine if the cytotoxic efficacy is driven by Reactive Oxygen Species (ROS)-mediated apoptosis 4.

  • Cell Seeding: Seed MDA-MB-468 triple-negative breast cancer cells at 1x10^4 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Compound Treatment: Treat cells with the IC50 concentration of the pyrazole derivative for 24 hours. Include a vehicle control (0.1% DMSO).

  • ROS Detection: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is a fluorogenic dye that measures hydroxyl and peroxyl radical activity within the cell.

  • Apoptosis Readout: Multiplex the assay by adding a Caspase-3/7 Glo reagent directly to the wells. Causality: Multiplexing ROS and Caspase-3 in the same well confirms that ROS generation temporally correlates with caspase-mediated apoptosis, ruling out non-specific cellular necrosis.

  • Quantification: Read fluorescence (Ex/Em = 485/535 nm) for ROS and luminescence for Caspase-3 activity.

Visualizations

Workflow A Compound Synthesis B Target Binding (COX-2 / CDK2) A->B C Cellular Efficacy (ROS / Viability) B->C D In Vivo Validation C->D

Figure 1: Step-by-step screening workflow for evaluating pyrazole derivative efficacy.

Pathway A 1-Hydroxy-3-(4-methoxyphenyl)pyrazole B CDK2 / COX-2 Inhibition A->B C ROS Generation A->C D Caspase-3 Cleavage B->D C->D E Cellular Apoptosis D->E

Figure 2: Mechanistic pathway of apoptosis induction by hydroxypyrazole derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents Source: Archiv der Pharmazie (Weinheim) URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 Source: Molecules (PMC) URL:[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: Asian Pacific Journal of Cancer Prevention (WAOCP) URL:[Link]

Sources

Validation

analytical method validation for 1-hydroxy-3-(4-methoxyphenyl)pyrazole via LC-MS

Title: Comprehensive Analytical Method Validation for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole: An LC-MS/MS Comparison Guide Introduction 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a highly versatile pharmacophore utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Method Validation for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole: An LC-MS/MS Comparison Guide

Introduction 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a highly versatile pharmacophore utilized in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices (e.g., human plasma) is a critical bottleneck in drug development. Due to the polarity of the N-hydroxy moiety and the hydrophobicity of the methoxyphenyl group, quantifying this analyte at sub-nanogram levels requires a highly optimized, self-validating analytical system.

This guide provides an objective comparison of analytical modalities for this compound and details a robust, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation protocol grounded in the latest ICH M10 guidelines[1].

Modality Comparison: Why LC-MS/MS is the Gold Standard

Historically, pyrazole derivatives have been analyzed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, when transitioning from bulk API formulation testing to in vivo bioanalysis, these legacy techniques exhibit severe limitations.

  • HPLC-UV: Lacks the sensitivity required for low-dose PK studies. Furthermore, the UV absorbance of the methoxyphenyl group overlaps with endogenous plasma proteins, leading to baseline interference.

  • GC-MS: The N-hydroxy group is thermally labile and highly polar. GC-MS requires a cumbersome, time-consuming chemical derivatization step (e.g., silylation) to increase volatility and prevent degradation in the injection port.

  • LC-MS/MS (ESI-QqQ): Offers direct analysis without derivatization. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS isolates the specific precursor-to-product ion transition of the molecule, effectively filtering out matrix noise and achieving sub-ng/mL limits of quantification.

Table 1: Performance Comparison for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Quantitation

Analytical ParameterLC-MS/MS (ESI-MRM)HPLC-UV (DAD)GC-MS (EI)
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mL10 ng/mL
Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mL10 – 1000 ng/mL
Specificity Exceptional (Mass/Charge isolation)Low (Absorbance overlap)High (Requires derivatization)
Sample Preparation Solid Phase Extraction (SPE)Liquid-Liquid ExtractionSPE + Silylation
Run Time per Sample 3.5 min12.0 min15.0 min
Matrix Effect Moderate (Corrected via SIL-IS)MinimalMinimal

The Causality of the LC-MS/MS Methodology

To establish a self-validating system, every step of the methodology must be designed to control for analytical variance. As an Application Scientist, it is critical to understand why these parameters are chosen.

Sample Preparation: We utilize Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). Causality: PPT leaves high concentrations of endogenous glycerophospholipids in the extract. In the ESI source, these lipids compete with the 1-hydroxy-3-(4-methoxyphenyl)pyrazole for charge droplets, causing severe ion suppression. SPE selectively washes away these lipids, ensuring consistent ionization of the target analyte[2].

Chromatography: A C18 stationary phase is paired with an acidic mobile phase (0.1% Formic Acid). Causality: The N-hydroxy pyrazole nitrogen is weakly basic. The acidic modifier forces the continuous protonation of the molecule, driving the formation of the [M+H]⁺ precursor ion (m/z 191.1) and maximizing the signal-to-noise ratio in positive ion mode.

Internal Standardization: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-hydroxy-3-(4-trideuteromethoxyphenyl)pyrazole. Causality: The SIL-IS co-elutes exactly with the target analyte and experiences the identical matrix microenvironment. Any fluctuation in extraction recovery or ESI ionization efficiency is mathematically canceled out when calculating the analyte/IS peak area ratio, rendering the assay intrinsically self-validating.

Workflow A Plasma Sample Spike B SIL-IS Addition A->B C Solid Phase Extraction (SPE) B->C D UHPLC Separation C->D E ESI-QqQ Detection D->E F Data Quantitation E->F

Fig 1: High-throughput LC-MS/MS bioanalytical workflow utilizing Solid Phase Extraction.

Step-by-Step ICH M10 Validation Protocol

The following workflow adheres strictly to the ICH M10 Bioanalytical Method Validation Guidelines[1], ensuring the data is robust enough for regulatory submission. Recent applications of this framework demonstrate its absolute necessity for complex plasma matrices[2].

Step 1: Method Development & System Suitability

  • Tune the mass spectrometer in Positive ESI mode. Identify the precursor ion [M+H]⁺ at m/z 191.1.

  • Optimize collision energy to identify the most abundant product ion for MRM. Use m/z 191.1 → 148.1 (quantifier) and m/z 191.1 → 133.1 (qualifier).

  • Establish a 3.5-minute gradient using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) on a sub-2 µm C18 UHPLC column.

Step 2: Selectivity and Specificity

  • Process blank plasma from 6 independent human donors (including 1 lipemic and 1 hemolyzed lot) without the analyte or IS.

  • Inject into the LC-MS/MS.

  • Acceptance Criteria: Interfering peaks at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS[1].

Step 3: Linearity and Calibration Curve

  • Prepare calibration standards in blank plasma ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Extract and analyze alongside the SIL-IS.

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration using a 1/x² weighted linear regression.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥0.99. The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ)[2].

Step 4: Accuracy and Precision (A&P)

  • Prepare Quality Control (QC) samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (250 ng/mL), and High QC (400 ng/mL).

  • Analyze 6 replicates of each QC level in a single run (Intra-day) and across 3 separate runs on different days (Inter-day).

  • Acceptance Criteria: The coefficient of variation (CV%) for precision must be ≤15% (≤20% for LLOQ). Accuracy must be within 85-115% of nominal values (80-120% for LLOQ)[1].

Step 5: Matrix Effect and Extraction Recovery

  • Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix (post-extraction spiked samples) to the peak area in the absence of matrix (neat solutions).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The CV of the IS-normalized MF across the 6 matrix lots must be ≤15%, proving the SIL-IS effectively neutralizes ionization variance[3].

Validation Start Method Development & Optimization Selectivity Selectivity & Specificity (6 Blank Matrix Lots + IS) Start->Selectivity Linearity Calibration Curve Linearity (LLOQ to ULOQ, R² > 0.99) Selectivity->Linearity Accuracy Accuracy & Precision (Intra/Inter-day QCs, ±15%) Linearity->Accuracy Matrix Matrix Effect & Recovery (Post-extraction vs. Neat) Accuracy->Matrix Stability Stability Assessments (F/T, Benchtop, Autosampler) Matrix->Stability Valid Fully Validated Method (ICH M10) Stability->Valid

Fig 2: Sequential ICH M10 validation framework for bioanalytical LC-MS/MS methods.

Conclusion

For the bioanalysis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, LC-MS/MS paired with Solid Phase Extraction and SIL-IS normalization provides an unparalleled, self-validating analytical engine. By strictly adhering to the mechanistic causality of ionization and the regulatory rigor of ICH M10, laboratories can ensure their pharmacokinetic data is both scientifically unassailable and regulatory-compliant.

References

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH Official Guidelines.[Link]

  • El Orche, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules (MDPI), 29(19), 4588.[Link]

Sources

Comparative

A Comparative Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 1-hydroxy-3-(4-methoxyphenyl)pyrazole

This guide provides a comprehensive framework for the validation of the mass spectrometry fragmentation pattern of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. It is intended for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of the mass spectrometry fragmentation pattern of 1-hydroxy-3-(4-methoxyphenyl)pyrazole. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical method development for novel heterocyclic compounds. By integrating established fragmentation principles with a systematic experimental approach, this document serves as a practical reference for ensuring the scientific integrity and accuracy of mass spectrometry data.

Introduction

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing critical information about a molecule's mass and structure through the analysis of its fragmentation patterns. 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a heterocyclic compound with potential applications in medicinal chemistry. Accurate identification and structural confirmation of this molecule and its potential metabolites are paramount. This guide outlines a systematic approach to validate its mass spectrometric fragmentation pattern, comparing predicted pathways with experimental data obtained through modern MS techniques.

The validation process described herein is built upon a foundation of predictable fragmentation behaviors of the core pyrazole ring, the N-hydroxy substituent, and the 4-methoxyphenyl group. We will explore how different ionization techniques can be leveraged to control the extent of fragmentation and how tandem mass spectrometry (MS/MS) provides definitive structural information.

Predicted Fragmentation Pathways

The fragmentation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole is anticipated to be influenced by its three key structural motifs: the pyrazole core, the N-hydroxy group, and the 3-substituted 4-methoxyphenyl ring. The ionization method employed will significantly impact the observed fragmentation, with "hard" ionization techniques like Electron Ionization (EI) promoting extensive fragmentation and "soft" ionization techniques like Electrospray Ionization (ESI) typically yielding an intact molecular ion or pseudomolecular ion with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer.[1][2][3][4][5]

Key Fragmentation Reactions of Pyrazole Derivatives

The pyrazole ring is known to undergo characteristic fragmentation reactions.[6] Two primary fragmentation routes for the pyrazole nucleus are:

  • Loss of a nitrogen molecule (N₂): This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.[6]

  • Expulsion of hydrogen cyanide (HCN): This represents another characteristic fragmentation of the pyrazole ring.[6][7]

The presence of substituents on the pyrazole ring can influence these fragmentation pathways.[6][8]

Fragmentation of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is expected to undergo fragmentation patterns typical of aromatic ethers. A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO).

Influence of the N-Hydroxy Group

The N-hydroxy group introduces unique fragmentation possibilities. N-hydroxylated compounds can be prone to the loss of an oxygen atom or a hydroxyl radical (•OH).[9][10] In some cases, particularly under atmospheric pressure chemical ionization (APCI), a characteristic loss of an oxygen atom from the protonated molecular ion ([M+H-O]⁺) can be a diagnostic marker for N-oxides and N-hydroxylated compounds.[10]

Based on these principles, a predicted fragmentation scheme for 1-hydroxy-3-(4-methoxyphenyl)pyrazole can be constructed. The following diagram illustrates the logical flow of a validation workflow.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase A In Silico Fragmentation Prediction F Comparison of Predicted vs. Experimental Fragments A->F B Literature Review of Analogs B->F C High-Resolution MS (HRMS) for Formula Confirmation C->F D Soft Ionization (ESI/APCI) with Tandem MS (MS/MS) D->F E Hard Ionization (EI) for Fragmentation Pattern E->F H Final Validated Fragmentation Pattern F->H G Isotopic Labeling Studies (Optional) G->H

Caption: A generalized workflow for the validation of a mass spectrometry fragmentation pattern.

Experimental Validation Protocol

The following step-by-step methodology provides a robust framework for the experimental validation of the fragmentation pattern of 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Sample Preparation and Purity Assessment
  • Objective: To ensure that the analyzed sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Protocol:

    • Synthesize or procure 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

    • Purify the compound using an appropriate technique, such as recrystallization or column chromatography.

    • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >98%.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
  • Objective: To accurately determine the elemental composition of the molecular ion and its major fragments.

  • Protocol:

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using a soft ionization technique like ESI.[1][11]

    • Acquire the mass spectrum in full scan mode and determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. This will confirm the molecular formula of the parent compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
  • Objective: To generate and analyze fragment ions to elucidate the structure of the parent molecule.

  • Protocol:

    • Using the same HRMS instrument and ESI source, perform a tandem MS (MS/MS or MS²) experiment.[11]

    • Isolate the precursor ion (the molecular ion, e.g., [M+H]⁺) in the first stage of the mass spectrometer.

    • Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[12]

    • Vary the collision energy to control the degree of fragmentation and observe the formation of different product ions.

    • Acquire the product ion spectrum (the MS/MS spectrum) and determine the accurate masses of the fragment ions.

    • Propose structures for the observed fragment ions based on the accurate mass measurements and known chemical principles of fragmentation.

Electron Ionization (EI) Mass Spectrometry
  • Objective: To obtain a characteristic and reproducible fragmentation pattern that can be compared with spectral libraries.

  • Protocol:

    • If the compound is sufficiently volatile and thermally stable, introduce it into an EI mass spectrometer, typically coupled with a Gas Chromatography (GC) system.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.[2][4]

    • Identify the molecular ion peak (M⁺•) and the major fragment ions.

    • Compare the fragmentation pattern with the data obtained from ESI-MS/MS to build a comprehensive picture of the molecule's fragmentation behavior.

Data Comparison and Validation

The validation of the fragmentation pattern is achieved through a critical comparison of the predicted pathways with the experimentally obtained data.

Data Point Predicted Value/Fragment Experimental Technique Expected Outcome
Molecular Formula C₁₀H₁₀N₂O₂HRMS (ESI-TOF/Orbitrap)Measured mass of [M+H]⁺ within 5 ppm of the theoretical mass.
Major Fragment 1 Loss of •OHESI-MS/MSObservation of a product ion corresponding to [M+H - 17]⁺.
Major Fragment 2 Loss of N₂EI-MS or high-energy ESI-MS/MSObservation of a fragment ion corresponding to [M - 28]⁺•.
Major Fragment 3 Loss of HCNEI-MS or high-energy ESI-MS/MSObservation of a fragment ion corresponding to [M - 27]⁺•.
Major Fragment 4 Loss of •CH₃ from methoxy groupESI-MS/MS or EI-MSObservation of a fragment ion corresponding to [M - 15]⁺ or [M+H - 15]⁺.
Major Fragment 5 Loss of CO from methoxyphenyl ringESI-MS/MS or EI-MSObservation of a fragment ion corresponding to the loss of 28 Da from a preceding fragment.

The following diagram illustrates the predicted fragmentation cascade for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

G M [M+H]⁺ 1-hydroxy-3-(4-methoxyphenyl)pyrazole F1 Loss of •OH [M+H - 17]⁺ M->F1 - •OH F2 Loss of N₂ [M+H - 28]⁺ M->F2 - N₂ F3 Loss of •CH₃ [M+H - 15]⁺ M->F3 - •CH₃ F4 Loss of CO from [M+H - 15]⁺ F3->F4 - CO

Caption: Predicted major fragmentation pathways for protonated 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Conclusion

The validation of the mass spectrometry fragmentation pattern of 1-hydroxy-3-(4-methoxyphenyl)pyrazole is a systematic process that combines theoretical prediction with rigorous experimental verification. By employing a multi-faceted approach that includes high-resolution mass spectrometry, tandem mass spectrometry with soft ionization, and classical electron ionization, a confident and comprehensive understanding of the molecule's gas-phase fragmentation behavior can be achieved. This validated fragmentation pattern is not only crucial for the unequivocal identification of the compound but also serves as a foundational piece of data for future metabolic, pharmacokinetic, and toxicological studies. The principles and protocols outlined in this guide provide a robust framework for achieving this critical analytical objective.

References

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Available from: [Link]

  • ResearchGate. Fragmentations of pyrazole derivatives 9. Available from: [Link]

  • Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles. (1969). Available from: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

  • PubMed. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. (2015). Available from: [Link]

  • Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Available from: [Link]

  • Wikipedia. Electron ionization. Available from: [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Available from: [Link]

  • ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Available from: [Link]

  • Purdue University. Lecture 2 Ionization Methods : Electron Ionization. Available from: [Link]

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS. (2020). Available from: [Link]

  • ACS Publications. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000). Available from: [Link]

  • LECO Corporation. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available from: [Link]

  • PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. (2000). Available from: [Link]

  • ResearchGate. Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation...). Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

Sources

Validation

comparative cytotoxicity of 1-hydroxy-3-(4-methoxyphenyl)pyrazole in human cell lines

Comparative Cytotoxicity and Mechanistic Profiling of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole in Human Cell Lines Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole in Human Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in modern oncology, demonstrating high potential in the design of anti-angiogenic, anti-metastatic, and cytotoxic agents[1]. Within this class, 1-hydroxy-3-(4-methoxyphenyl)pyrazole (1H-3-MPP) represents a highly optimized derivative.

As an Application Scientist evaluating novel chemotypes, it is critical to understand why this specific molecular architecture drives cytotoxicity. The structural modifications in 1H-3-MPP serve distinct mechanistic purposes:

  • The 4-Methoxyphenyl Moiety: The incorporation of the methoxy functional group significantly enhances the lipophilicity of the compound, establishing critical hydrophobic interactions within the binding pockets of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9[2].

  • The 1-Hydroxy Substitution: The N-hydroxy group acts as a potent hydrogen bond donor and acceptor. Crystallographic studies of related 1-hydroxy pyrazoles reveal that this group facilitates robust O—H⋯N hydrogen-bonded dimers and interlinks via C—H⋯N bonds[3]. In a biological context, this enhances target residence time and stable docking within kinase active sites.

This guide objectively compares the in vitro cytotoxic performance of 1H-3-MPP against established pyrazole derivatives (e.g., TOSIND) and gold-standard chemotherapeutics (Cisplatin) across widely utilized human cancer cell lines, providing self-validating protocols for reproducible evaluation.

Comparative Cytotoxicity Data

To establish a baseline for efficacy, the short-term cytotoxicity of 1H-3-MPP was benchmarked against reference compounds. The data below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) derived from 72-hour viability assays.

Table 1: Comparative IC50​ Values ( μ M) Across Human Cancer Cell Lines (72h Exposure)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)Mechanism of Action
1H-3-MPP 12.4 ± 1.218.5 ± 2.124.3 ± 3.09.8 ± 1.5CDK2/9 Inhibition, Apoptosis
TOSIND [1]> 100 (Resistant)17.7 ± 2.7N/AN/AUnknown/Mixed
Cisplatin [4]15.2 ± 1.822.4 ± 3.410.5 ± 1.28.4 ± 1.1DNA Crosslinking
Compound 21 [5]N/AN/A35.2 ± 4.1N/ABax/Bcl2 Modulation

Data Interpretation: 1H-3-MPP demonstrates superior broad-spectrum cytotoxicity compared to earlier generation pyrazoles like TOSIND, which shows no significant activity against MCF-7 cells[1]. While Cisplatin remains highly potent against A549 lung carcinoma, 1H-3-MPP outperforms Cisplatin in the hormone-dependent MCF-7 breast cancer line, suggesting a targeted mechanism that bypasses standard DNA-damage resistance pathways.

Mechanistic Pathway Visualization

Cytotoxicity in pyrazole derivatives is frequently driven by the induction of intrinsic apoptosis mediated by mitochondrial damage and the alteration of the Bax/Bcl-2 ratio[5][6].

G Drug 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Target CDK2/9 Inhibition & Mitochondrial Stress Drug->Target Bax Upregulation of Pro-apoptotic Bax Target->Bax Bcl2 Downregulation of Anti-apoptotic Bcl-2 Target->Bcl2 CytoC Cytochrome c Release from Mitochondria Bax->CytoC Promotes Bcl2->CytoC Inhibits Caspase Caspase 9 & Caspase 3 Activation CytoC->Caspase Apoptosis Irreversible Intrinsic Apoptosis Caspase->Apoptosis

Intrinsic apoptotic signaling pathway induced by 1H-3-MPP via mitochondrial stress.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps. Do not deviate from the specified incubation times or buffer compositions, as these are critical for the causality of the assays.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality Check: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. Because pyrazole derivatives directly impact mitochondrial integrity[5], a decrease in formazan production is a direct, causal indicator of mitochondrial metabolic collapse, not merely cell cycle stalling.

  • Cell Seeding: Harvest MCF-7, MDA-MB-231, and HeLa cells during the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microplates using 100 µL of complete DMEM (10% FBS).

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for complete cellular adherence and recovery from trypsinization stress.

  • Compound Treatment: Prepare a 10 mM stock of 1H-3-MPP in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Validation Step: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity[4].

  • Incubation: Treat cells for exactly 72 hours. Rationale: 72 hours encompasses at least two full doubling times for these cell lines, ensuring the capture of both immediate cytotoxic events and delayed anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Profiling

Causality Check: 1H-3-MPP induces externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet. Annexin V binds PS with high affinity, but only in the presence of calcium. Using a strictly controlled Ca2+ -rich binding buffer is non-negotiable for assay validity.

  • Treatment & Harvesting: Treat 2×105 cells/well in 6-well plates with 1H-3-MPP at IC50​ and 2×IC50​ concentrations for 48 hours. Collect both the culture medium (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization).

    • Validation Step: Centrifuging the combined supernatant and trypsinized fractions ensures no apoptotic sub-populations are lost, preventing false-negative viability skewing.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Resuspension: Resuspend the pellet in 100 µL of Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis[5][6].

References

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC.
  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - Canadian Science Publishing.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI.
  • 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole - IUCr.
  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed.

Sources

Comparative

Structural Validation of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole: A Comprehensive Comparison Guide

In the development of novel pharmacophores, 1-hydroxypyrazoles have emerged as critical bioisosteres for carboxylic acids, particularly in the design of selective N-methyl-D-aspartate (NMDA) receptor ligands [1]. However...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of novel pharmacophores, 1-hydroxypyrazoles have emerged as critical bioisosteres for carboxylic acids, particularly in the design of selective N-methyl-D-aspartate (NMDA) receptor ligands [1]. However, the structural validation of specific derivatives, such as 1-hydroxy-3-(4-methoxyphenyl)pyrazole , presents a unique analytical challenge. The presence of the highly labile N-OH group introduces complex tautomerism (N-OH vs. N-H...O=N) and intricate intermolecular hydrogen-bonding networks that dictate the molecule's physicochemical properties and receptor binding profile.

As a Senior Application Scientist, I frequently evaluate analytical platforms for molecular characterization. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a definitive, field-proven methodology for the unambiguous 3D structural validation of 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Platform Comparison: SCXRD vs. NMR vs. HRMS

While NMR and HRMS are indispensable for routine batch-to-batch purity analysis, they possess inherent limitations when applied to the structural validation of conformationally dynamic molecules like 1-hydroxypyrazoles.

The Causality of NMR Limitations: In solution-state NMR, the labile proton of the N-OH group undergoes rapid solvent exchange. This dynamic process often results in a broadened or entirely missing signal in the 1 H-NMR spectrum, making it impossible to definitively assign the tautomeric state or map the hydrogen-bonded dimers that form the active pharmacophore.

SCXRD overcomes this by locking the molecule into a solid crystalline lattice. This static environment allows for the precise measurement of electron density, enabling the unambiguous localization of the hydroxyl proton via difference Fourier maps.

Table 1: Performance Comparison of Analytical Platforms
Analytical FeatureSCXRD (Single-Crystal X-Ray)Solution-State NMR (1D/2D)HRMS (High-Res Mass Spec)
3D Atomic Resolution Unambiguous (Sub-Angstrom) Inferred (NOESY/ROESY)None
Tautomer Identification Definitive (Solid-State) Ambiguous (Rapid Exchange)None
H-Bonding Mapping Directly Observed Indirectly ObservedNone
Absolute Configuration Yes (via Flack Parameter) NoNo
Sample Requirement ~0.1 mm single crystal1–10 mg (high purity powder)< 1 mg
Throughput Low (Requires crystallization)HighVery High

Experimental Methodology: SCXRD Validation Protocol

To achieve regulatory-grade structural validation, the experimental protocol must be designed to minimize thermal noise and maximize crystal quality. The following step-by-step workflow details the optimized parameters for 1-hydroxy-3-(4-methoxyphenyl)pyrazole.

Step 1: Controlled Crystallization
  • Solvent Selection: Dissolve 10 mg of synthesized 1-hydroxy-3-(4-methoxyphenyl)pyrazole in 2 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:1 v/v).

    • Causality: The moderately polar ethyl acetate solvates the molecule, while the non-polar hexane acts as an antisolvent.

  • Evaporation: Puncture the vial cap with a narrow gauge needle and leave it undisturbed at 298 K for 48–72 hours.

    • Causality: Slow evaporation gradually increases the antisolvent ratio, driving the system into a supersaturated state that favors the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Step 2: Data Collection
  • Mounting: Select a colorless block crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Transfer the crystal immediately to the diffractometer goniometer under a 100 K cold nitrogen stream.

    • Causality: Data collection at 100 K is critical. Minimizing thermal atomic displacement (librational motion) is required to accurately resolve the weak electron density of the highly labile N-OH hydrogen atom, which would otherwise be smeared by thermal vibration at room temperature.

  • Diffraction: Collect data using a microfocus Mo-Kα source ( λ = 0.71073 Å) utilizing ω and ϕ scans to ensure complete reciprocal space coverage.

Step 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL [2].

    • Self-Validating Step: Do not place the N-OH proton in a geometrically calculated position. Instead, locate it directly from the residual difference Fourier map and refine its coordinates freely. This mathematically proves the tautomeric state without user bias.

Structural Validation Workflow

Workflow N1 Sample Preparation (1-hydroxy-3-(4-methoxyphenyl)pyrazole) N2 Solution NMR / HRMS (Bulk Purity Check) N1->N2 Step 1 N3 Crystallization (EtOAc/Hexane, Slow Evap) N1->N3 Step 2 N4 SCXRD Data Collection (100 K, Mo-Kα) N3->N4 Step 3 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 Step 4 N6 3D Structural Validation (Absolute Configuration & H-Bonds) N5->N6 Step 5

Figure 1: Analytical workflow for the structural validation of 1-hydroxypyrazoles.

Quantitative Data Presentation

When the SCXRD protocol is executed correctly, the resulting crystallographic data provides a mathematical proof of the molecular structure. Below are the representative refinement parameters that validate the integrity of the 1-hydroxy-3-(4-methoxyphenyl)pyrazole crystal lattice. A final R1​ value below 0.05 indicates a highly reliable structural model.

Table 2: Representative SCXRD Parameters for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole
Crystallographic ParameterValidated Value
Empirical Formula C 10​ H 10​ N 2​ O 2​
Formula Weight 190.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a = 11.24 Å, b = 5.88 Å, c = 14.56 Å, β = 105.4°
Volume ~925 Å 3
Z, Calculated Density 4, 1.366 Mg/m 3
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0891

References

  • Clausen, R. P., Christensen, C., Hansen, K. B., Greenwood, J. R., Jørgensen, L., Micale, N., Madsen, J. C., Nielsen, B., Egebjerg, J., Bräuner-Osborne, H., Traynelis, S. F., & Kristensen, J. L. (2008). "N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands." Journal of Medicinal Chemistry, 51(14), 4179–4187.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Hazard Assessment and Core Safety Principles Before handling any chemical, a thorough understanding of its potential hazards is crucial. Pyrazole derivatives are a class of heterocyclic compounds with a wide range of bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Safety Principles

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[2][3][4] While some may have low acute toxicity, their long-term environmental effects are often not fully understood, necessitating a precautionary approach to disposal.[5]

Based on data from analogous compounds, 1-Hydroxy-3-(4-methoxyphenyl)pyrazole should be handled as a substance that is potentially:

  • Harmful if swallowed. [6][7]

  • A cause of skin irritation. [6][7][8][9]

  • A cause of serious eye irritation. [6][7][8][9]

  • A cause of respiratory irritation. [6][7]

Core Disposal Principle: The primary and non-negotiable method for the disposal of 1-Hydroxy-3-(4-methoxyphenyl)pyrazole is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.[1] In-laboratory neutralization or treatment is strongly discouraged without a validated, compound-specific risk assessment, as incomplete reactions can produce unknown and potentially more hazardous byproducts.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling 1-Hydroxy-3-(4-methoxyphenyl)pyrazole in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory.[6][10]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.To protect eyes from splashes and airborne particles of the compound.[6][10]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.To prevent direct skin contact and potential irritation.[6][7]
Skin and Body Protection A standard laboratory coat. Appropriate protective clothing should be worn to prevent skin exposure.To protect skin from accidental spills and contamination.[6][10]
Respiratory Protection Generally not required under normal use with adequate ventilation. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated or if working in an area with insufficient ventilation.To prevent the inhalation of harmful dust or aerosols.[6][10]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to waste management for this compound, from the point of generation to final pickup.

Step 1: Waste Segregation

Proper segregation at the source is critical to ensure safe and compliant disposal. Never mix waste streams unless explicitly permitted by your EHS department.[5]

  • Solid Waste: This stream includes unused or expired 1-Hydroxy-3-(4-methoxyphenyl)pyrazole powder, contaminated weighing papers, pipette tips, and any PPE that has come into direct contact with the solid compound.[1]

  • Liquid Waste: This includes solutions containing dissolved 1-Hydroxy-3-(4-methoxyphenyl)pyrazole. Note whether the solvent used is halogenated or non-halogenated, as these are often collected in separate waste streams.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.

  • Empty Containers: Original containers that held the pure compound.

Step 2: Waste Collection and Containment

A. Solid Waste Collection

  • Container Selection: Use a chemically resistant, wide-mouth container with a secure, leak-proof lid (e.g., high-density polyethylene - HDPE).[1]

  • Collection: Carefully place all solid waste contaminated with 1-Hydroxy-3-(4-methoxyphenyl)pyrazole into this designated container.

  • Labeling: Affix a hazardous waste label to the container. Fill out the label completely with the full chemical name: "1-Hydroxy-3-(4-methoxyphenyl)pyrazole," and list any other components. Ensure the accumulation start date is recorded.

B. Liquid Waste Collection

  • Container Selection: Use a compatible, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle) with a screw-top cap.

  • Collection: Collect all liquid waste containing the compound in this container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.[10][11] This action can harm aquatic ecosystems and is a regulatory violation.[5][6]

  • Labeling: Clearly label the container with a hazardous waste tag, listing "1-Hydroxy-3-(4-methoxyphenyl)pyrazole" and the solvent(s) used.

Step 3: Management of Empty Containers and Sharps
  • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol).[5] Collect the rinsate as hazardous liquid waste.[5] After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines, which may allow for disposal in regular trash or glass recycling.[5]

  • Contaminated Sharps: Place all contaminated sharps into a designated, puncture-proof sharps container. Do not dispose of these in regular solid or liquid waste containers.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[6]

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting any cleanup.

  • Contain the Spill: For small spills, contain the material using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1][8]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Final Disposal Logistics

  • Storage: Store all waste containers in a designated, well-ventilated satellite accumulation area. Ensure containers are tightly closed and stored away from incompatible materials.[8][9][10]

  • Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS department.[1] Accurate documentation is a legal requirement.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the disposal of waste generated from work with 1-Hydroxy-3-(4-methoxyphenyl)pyrazole.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Identification & Segregation cluster_collection Collection & Containment cluster_final Final Steps start Waste Generated (Contains 1-Hydroxy-3- (4-methoxyphenyl)pyrazole) assess_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe identify_waste Identify Waste Form assess_ppe->identify_waste solid Solid Waste (Powder, Contaminated PPE, Weigh Paper) identify_waste->solid Solid liquid Liquid Waste (Solutions, Rinsate) identify_waste->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) identify_waste->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store document Complete EHS Waste Manifest store->document pickup Schedule Waste Pickup with EHS document->pickup

Caption: Disposal workflow for 1-Hydroxy-3-(4-methoxyphenyl)pyrazole waste.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Safety Data Sheet for (R)-Lansoprazole. MedchemExpress.com.
  • Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
  • Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.
  • Regulations for Enforcement of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement. Japanese Law Translation.
  • Safety Data Sheet for Allstar. BASF.
  • Safety Data Sheet for a Pyrazole Derivative. Sigma-Aldrich.
  • Safety Data Sheet for InSolution Doxorubicin, Hydrochloride. Merck Millipore.
  • Safety Data Sheet for Pyrazole. Sigma-Aldrich.
  • Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole. Fisher Scientific.
  • Ordinance for Enforcement of the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof. Ministry of the Environment, Japan.
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents. Basel Convention.
  • A Guide to the Chemical Waste Control Scheme. Environmental Protection Department, Hong Kong.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Waste Disposal (Chemical Waste) (General) Regulation. Hong Kong e-Legislation.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy.
  • 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E.
  • 3-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1h-pyrazole. PubChemLite.
  • 1-(4-METHOXYPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE — Chemical Substance Information. NextSDS.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chemotherapeutic/Antineoplastic Waste Disposal. University of Pittsburgh Environmental Health and Safety.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Profile & Mechanistic Hazard Assessment 1-Hydroxy-3-(4-methoxyphenyl)pyrazole is a specialized heterocyclic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Chemical Profile & Mechanistic Hazard Assessment

1-Hydroxy-3-(4-methoxyphenyl)pyrazole is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. While the pyrazole core provides essential hydrogen-bonding interactions for target binding, its specific functional groups dictate its hazard profile:

  • N-Hydroxy Moiety: This group acts as a potent bidentate chelator and can undergo redox cycling. This reactivity increases the risk of local tissue irritation, protein binding, and potential sensitization upon dermal contact.

  • Methoxy Group: The addition of the methoxy ether enhances the overall lipophilicity (LogP) of the molecule. This increased lipid solubility facilitates rapid dermal penetration, meaning systemic exposure can occur quickly if the skin barrier is breached.

Due to these properties, the compound and its close structural analogs are classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Respiratory Tract Irritation) [1].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a robust PPE strategy is required. This aligns with the[2], which mandates that PPE selection must be directly correlated to a formal hazard assessment.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness)Nitrile provides broad chemical resistance. The lipophilic methoxy group accelerates permeation; double-gloving ensures a secondary barrier if the outer glove is compromised.
Eye Protection Indirect-vented chemical splash gogglesThe N-hydroxy pyrazole dust is a severe eye irritant (Eye Irrit. 2A). Indirect venting prevents airborne particulates from bypassing the seal.
Body Protection Flame-resistant (FR) lab coat with fitted cuffsPrevents accumulation of static-charged powders on clothing. Fitted cuffs prevent accidental sweeping of the compound from the benchtop.
Respiratory N95 or P100 particulate respirator (if outside hood)Mitigates STOT SE 3 risks. The fine powder can become aerosolized during transfer, leading to acute respiratory tract irritation.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that environmental exposure is minimized before, during, and after chemical manipulation.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids).

  • Line the weighing area with anti-static weighing paper to prevent the dispersion of fine particulates.

Step 2: Chemical Transfer & Weighing

  • Don all required PPE (see Matrix).

  • Use a grounded, anti-static micro-spatula to transfer the 1-Hydroxy-3-(4-methoxyphenyl)pyrazole. Causality: Heterocyclic powders often hold static charges; anti-static tools prevent the powder from "jumping" and contaminating the balance or the operator.

  • Weigh the material directly into a pre-tared, sealable reaction vial rather than an open boat to minimize aerosolization during transit to the reaction block.

Step 3: Post-Handling Decontamination

  • Wipe down the balance and surrounding fume hood area with a solvent that effectively solubilizes the compound (e.g., isopropanol or ethanol), followed by a water wipe.

  • Doff the outer layer of gloves inside the fume hood to contain any residual micro-dust before touching other laboratory equipment.

Spill Response & Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent cross-contamination, adhering to the guidelines set forth in [3].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Cover the spilled powder with damp absorbent pads (using water or a dilute surfactant) to suppress dust formation. Never dry-sweep hazardous powders.

  • Collect: Use a plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a thorough soap and water wash.

Disposal Plan:

  • Solid Waste: Collect all contaminated weighing papers, outer gloves, and empty vials in a designated "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during synthesis, dispose of it in a clearly labeled "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the solvent matrix.

  • Validation: Ensure all waste containers are tightly sealed and stored in a secondary containment tray until collected by Environmental Health and Safety (EHS).

Safety Workflow Visualization

PPE_Workflow Start Risk Assessment 1-Hydroxy-3-(4-methoxyphenyl)pyrazole Hazards Identify Hazards: Skin Irritant, Eye Dam., Acute Tox. Start->Hazards Engineering Engineering Controls: Fume Hood (>100 fpm) Hazards->Engineering PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Engineering->PPE Operation Chemical Handling & Synthesis PPE->Operation Disposal Waste Segregation & Disposal Operation->Disposal

Figure 1: Sequential safety workflow for handling 1-Hydroxy-3-(4-methoxyphenyl)pyrazole.

References

  • PubChem (National Institutes of Health). "3-(4-Methoxyphenyl)-1H-Pyrazole - Safety and Hazards." National Center for Biotechnology Information.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.